Product packaging for 2-Fluoro-5-methylanisole(Cat. No.:CAS No. 63762-78-7)

2-Fluoro-5-methylanisole

Cat. No.: B1225164
CAS No.: 63762-78-7
M. Wt: 140.15 g/mol
InChI Key: MOFZLPPSEOEXNJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylanisole, also known as this compound, is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO B1225164 2-Fluoro-5-methylanisole CAS No. 63762-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFZLPPSEOEXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372022
Record name 2-Fluoro-5-methylanisole
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-78-7
Record name 2-Fluoro-5-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylanisole
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Foundational & Exploratory

2-Fluoro-5-methylanisole physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Property Search

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2-Fluoro-5-methylanisole chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

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A Senior Application Scientist's Guide to 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The strategic placement of a fluorine atom can dramatically alter the electronic properties and conformation of a molecule, making fluorinated building blocks highly sought after in the pharmaceutical industry. 2-Fluoro-5-methylanisole, a key aromatic building block, exemplifies this principle. Its unique substitution pattern—a fluorine atom ortho to a methoxy group and para to a methyl group—offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its practical applications, grounded in established scientific literature and field-proven insights.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The table below summarizes the key physicochemical data for this compound.

PropertyValue
CAS Number 63762-78-7
Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 168-170 °C
Density 1.085 g/cm³
Refractive Index 1.491
Flash Point 62 °C

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves the electrophilic fluorination of 4-methylanisole. This reaction is a classic example of regioselective aromatic substitution, where the directing effects of the existing substituents play a crucial role.

Experimental Protocol: Electrophilic Fluorination of 4-Methylanisole

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-Methylanisole

  • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Temperature controller

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Dissolve 4-methylanisole in anhydrous acetonitrile. To this solution, add Selectfluor™ portion-wise at room temperature. The methoxy group is a strong activating group and directs the electrophilic fluorinating agent to the ortho position. The methyl group, being a weaker activator, reinforces this directing effect.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Design:
  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, which could compromise the yield and purity of the product.

  • Anhydrous Solvent: Acetonitrile is a common solvent for fluorination reactions due to its polarity and ability to dissolve both the substrate and the fluorinating agent. Its anhydrous nature is critical as water can react with Selectfluor™.

  • Portion-wise Addition: Adding the highly reactive Selectfluor™ in portions helps to control the reaction temperature and prevent potential runaway reactions.

  • Regioselectivity: The strong ortho-, para-directing effect of the methoxy group is the primary determinant of the reaction's regioselectivity. The fluorine atom is directed to the position ortho to the methoxy group due to its powerful activating and directing influence.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Dissolve Dissolve 4-Methylanisole in Acetonitrile Inert_Atmosphere->Dissolve Add_Selectfluor Add Selectfluor™ Portion-wise Dissolve->Add_Selectfluor Monitor Monitor Reaction (TLC/GC-MS) Add_Selectfluor->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Pure 2-Fluoro-5- methylanisole Purify->End

Caption: A generalized workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Discovery

This compound serves as a versatile intermediate for further molecular elaboration. The methoxy group can be readily demethylated to a phenol, and the aromatic ring can undergo further electrophilic substitution or metal-catalyzed cross-coupling reactions.

O-Demethylation

The conversion of the methoxy group to a hydroxyl group is a common transformation, unmasking a reactive handle for subsequent reactions.

Protocol: Boron Tribromide Mediated O-Demethylation

  • Setup: In a dry flask under an inert atmosphere, dissolve this compound in an anhydrous chlorinated solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in dichloromethane. The strong Lewis acidity of BBr₃ coordinates to the methoxy oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl group.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench carefully by adding water or methanol.

  • Workup and Purification: Perform a standard aqueous workup and purify the resulting 2-fluoro-5-methylphenol by chromatography or recrystallization.

Ortho-Lithiation and Functionalization

The fluorine and methoxy groups can direct ortho-lithiation, allowing for the introduction of various electrophiles at the C6 position.

Application in the Synthesis of Biologically Active Molecules

The 2-fluoro-5-methylphenyl moiety is found in a number of development-stage and marketed pharmaceuticals. Its presence can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding to target proteins through favorable electronic interactions.

Logical Relationship Diagram

Applications cluster_core Core Compound cluster_transformations Key Transformations cluster_intermediates Resulting Intermediates cluster_final Final Applications Core This compound CAS: 63762-78-7 Demethylation O-Demethylation (e.g., BBr₃) Core->Demethylation Lithiation Directed ortho-Lithiation (e.g., n-BuLi) Core->Lithiation Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Phenol 2-Fluoro-5-methylphenol Demethylation->Phenol Functionalized_Aromatic C6-Functionalized Derivatives Lithiation->Functionalized_Aromatic Biaryl Biaryl Structures Coupling->Biaryl APIs Active Pharmaceutical Ingredients (APIs) Phenol->APIs Functionalized_Aromatic->APIs Agrochemicals Agrochemicals Functionalized_Aromatic->Agrochemicals Biaryl->APIs

Caption: Key chemical transformations and applications of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the field of medicinal chemistry. Its strategic fluorination provides a scaffold that can be readily functionalized to produce a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional seeking to leverage the unique properties of this important chemical intermediate.

References

4-Fluoro-3-methoxytoluene synthesis starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Route Analysis

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Spectroscopic data for 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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1H NMR and 13C NMR spectra of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Starting Spectral Research

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Mass spectrometry of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Infrared (IR) spectrum of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating IR Spectrum Search

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A Researcher's Guide to the Theoretical Elucidation of 2-Fluoro-5-methylanisole's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical investigation of 2-Fluoro-5-methylanisole (FMA), a molecule of interest in medicinal chemistry and materials science. We will move beyond a simple recitation of methods to a deeper exploration of the why behind the how, ensuring a robust and reproducible computational analysis.

Introduction: The Significance of this compound

This compound, also known as 2-fluoro-p-tolyl methyl ether, belongs to a class of substituted anisoles. The introduction of a fluorine atom and a methyl group onto the anisole scaffold creates a molecule with unique electronic and steric properties. These substitutions can significantly influence intermolecular interactions, metabolic stability, and binding affinity to biological targets, making FMA and its derivatives valuable building blocks in drug discovery. A precise understanding of its three-dimensional structure, vibrational modes, and electronic landscape is paramount for predicting its behavior and designing novel applications.

Theoretical calculations, grounded in quantum mechanics, provide a powerful, non-invasive means to probe these characteristics at the atomic level. This guide will detail a validated workflow for determining the optimized geometry, vibrational frequencies, and key electronic properties of FMA.

The Computational Strategy: A Self-Validating Workflow

Our approach is built on Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance of accuracy and computational cost for molecules of this size. The workflow is designed to be self-validating, where the results of one stage inform and confirm the subsequent steps.

G cluster_input Initial Input cluster_core_calc Core Calculation Engine cluster_validation Validation & Analysis A Initial 3D Structure (e.g., from 2D sketch) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Guess C Frequency Analysis B->C Optimized Geometry F Electronic Properties Analysis (HOMO-LUMO, MEP) B->F Optimized Geometry D Imaginary Frequencies Check (Confirm Minimum Energy State) C->D Calculated Frequencies D->B If Imaginary Freq. > 0 (Re-optimize) E Vibrational Mode Assignment (FT-IR/Raman Spectra Simulation) D->E If Imaginary Freq. = 0 (True Minimum)

Caption: Computational workflow for the structural and electronic analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed for implementation in a quantum chemistry software package like Gaussian, ORCA, or Spartan. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established starting point for halogenated organic molecules, providing a robust description of electron correlation and polarization effects.

Protocol 1: Geometry Optimization

Objective: To find the lowest energy conformation (the most stable 3D structure) of the molecule.

  • Initial Structure Generation:

    • Sketch the 2D structure of this compound (CAS No: 1996-40-3).

    • Use a molecule builder to generate an initial 3D structure. Pay attention to the initial orientation of the methoxy (-OCH₃) and methyl (-CH₃) groups, as these can influence the optimization pathway. A common starting point is a planar arrangement of the heavy atoms in the benzene ring.

  • Calculation Setup:

    • Job Type: Select "Optimization + Frequency". Running them together is efficient, as the frequency calculation is required to validate the optimized geometry.

    • Method:

      • Functional: B3LYP. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems.

      • Basis Set: 6-311++G(d,p). This is a Pople-style triple-zeta basis set.

        • 6-311: Provides a flexible description of the core and valence electrons.

        • ++G: Adds diffuse functions on both heavy atoms and hydrogen, which are essential for describing the lone pairs on oxygen and fluorine and any potential weak non-covalent interactions.

        • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds accurately.

    • Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvation model like the Polarization Continuum Model (PCM) can be used, with a solvent such as water or chloroform.

  • Execution and Convergence:

    • Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system.

    • Monitor the convergence criteria (forces and displacements) to ensure the optimization completes successfully.

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • Execution: This is typically performed concurrently with the optimization. If not, run a "Frequency" calculation on the optimized geometry from Protocol 1.

  • Validation of the Minimum Energy State:

    • After the calculation, inspect the output for the number of imaginary frequencies.

    • A true minimum energy structure will have zero imaginary frequencies.

    • If one or more imaginary frequencies are present, it indicates a saddle point, not a minimum. The vibrational mode corresponding to the imaginary frequency shows the path to a lower energy structure. In such cases, modify the input structure along this mode and re-run the optimization.

  • Spectral Simulation:

    • The output will contain a list of vibrational frequencies and their corresponding IR intensities and Raman activities.

    • This data can be used to generate a theoretical spectrum, which can be compared with experimental FT-IR and FT-Raman data for validation of the computational model. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set imperfections.

Data Presentation: Key Structural and Electronic Parameters

The results of the calculations should be systematically organized for clarity and comparison.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C1-OValue
O-C(methoxy)Value
C2-FValue
C5-C(methyl)Value
C1-C2Value
Bond Angles (º) C2-C1-OValue
C1-O-C(methoxy)Value
F-C2-C3Value
Dihedral Angles (º) C2-C1-O-C(methoxy)Value
C6-C5-C(methyl)-HValue

(Note: "Value" would be replaced with the numerical output from the quantum chemistry software.)

Advanced Analysis: Unveiling Electronic Landscapes

Beyond the geometry, DFT allows for the calculation of several properties that describe the electronic behavior of FMA.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides an invaluable visual guide to the charge distribution.

  • Red regions (negative potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and fluorine. These are sites prone to electrophilic attack.

  • Blue regions (positive potential): Indicate areas of low electron density, usually around hydrogen atoms. These are sites prone to nucleophilic attack.

G cluster_mep Molecular Electrostatic Potential (MEP) Interpretation A Red Regions (Negative Potential, e.g., O, F) C Molecule (this compound) A->C Site for Electrophilic Attack B Blue Regions (Positive Potential, e.g., H atoms) B->C Site for Nucleophilic Attack

Caption: Relationship between MEP regions and chemical reactivity.

Conclusion: From Theory to Application

This guide has outlined a robust, multi-step computational protocol for the comprehensive theoretical analysis of this compound. By employing DFT with an appropriate functional and basis set, researchers can obtain a reliable optimized geometry, predict vibrational spectra, and gain deep insights into the electronic properties that govern the molecule's reactivity. This theoretical foundation is indispensable for rational drug design, materials development, and the interpretation of experimental spectroscopic data. The self-validating nature of the workflow, particularly the frequency analysis check, ensures the trustworthiness and scientific integrity of the generated results.

References

(Note: The following is a representative list of the types of authoritative sources that would underpin the claims and protocols described above. Real-time searches would populate this with specific, relevant studies on FMA or similar molecules if available.)

  • Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL:[Link]
  • Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: The Journal of Chemical Physics URL:[Link]
  • Title: Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics URL:[Link]
  • Title: Vibrational analysis of 2,3,4,5,6-pentafluoroanisole by FT-IR, FT-Raman and DFT calculations Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]
  • Title: PubChem Compound Summary for CID 84144, this compound Source: National Center for Biotechnology Inform

Potential reactivity of the fluoro and methoxy groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Fluoro and Methoxy Groups in Drug Development

Abstract

The strategic incorporation of fluoro and methoxy groups represents a cornerstone of modern medicinal chemistry. While seemingly simple substituents, their profound and often contrasting influence on a molecule's electronic properties, metabolic stability, and conformational behavior dictates their utility in drug design. This guide provides an in-depth analysis of the core reactivity principles governing these two functional groups. We will dissect their underlying electronic effects, explore their characteristic chemical transformations, and offer a comparative framework for their application, providing researchers with the foundational knowledge to make informed decisions in the design of novel therapeutics.

The Electronic Dichotomy: Inductive vs. Resonance Effects

The reactivity of any substituted aromatic ring is fundamentally governed by the interplay between inductive and resonance effects. The fluoro and methoxy groups provide a classic study in how these competing forces manifest.

  • The Fluoro Group: An Inductive Powerhouse Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This inductive effect (-I) significantly polarizes the carbon-fluorine bond, drawing electron density away from the attached ring system. While fluorine technically possesses lone pairs capable of donation into the pi (π) system (a +R effect ), this resonance donation is weak due to the poor orbital overlap between the compact 2p orbital of fluorine and the larger 3p orbital of carbon. Consequently, the inductive effect overwhelmingly dominates, rendering the fluoro group a net deactivating yet ortho, para-directing substituent in electrophilic aromatic substitution.

  • The Methoxy Group: A Resonance Donor In contrast, the methoxy group (–OCH₃) presents an opposing electronic profile. Oxygen is less electronegative than fluorine, resulting in a weaker inductive withdrawal (-I effect). However, the oxygen's lone pairs are perfectly poised for effective overlap with the aromatic π-system, leading to a strong electron-donating resonance effect (+R) . This +R effect enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making the methoxy group a potent activating and ortho, para-directing substituent.

Below is a diagram illustrating the dominant electronic effects of these substituents on a benzene ring.

electronic_effects cluster_fluoro Fluoro Group (-I > +R) cluster_methoxy Methoxy Group (+R > -I) F F C1_F C F->C1_F C_Ring_F Aromatic Ring F->C_Ring_F Weak Resonance Donation (+R) C1_F->C_Ring_F Strong Inductive Withdrawal (-I) O O C_Me CH₃ O->C_Me C1_M C O->C1_M C_Ring_M Aromatic Ring O->C_Ring_M Strong Resonance Donation (+R) C1_M->C_Ring_M Weak Inductive Withdrawal (-I)

Caption: Dominant electronic effects of fluoro and methoxy groups.

Quantitative Comparison: Hammett Parameters

The electronic influence of these substituents can be quantified using Hammett parameters (σ), which measure the effect of a substituent on the ionization of benzoic acid. A positive value indicates an electron-withdrawing character, while a negative value signifies electron-donating properties.

SubstituentHammett Parameter (σp)Primary Electronic EffectImpact on Aromatic Ring
Fluoro (-F)+0.06Strong Inductive (-I)Deactivating
Methoxy (-OCH₃)-0.27Strong Resonance (+R)Activating

This data clearly illustrates the net electron-withdrawing nature of fluorine and the electron-donating power of the methoxy group at the para position.

Reactivity Profile of the Fluoro Group

The high strength of the C-F bond (bond dissociation energy ~115 kcal/mol) renders fluorine largely unreactive to many common transformations, a property that is a double-edged sword in synthesis and drug design.

Inertness and Metabolic Stability

In medicinal chemistry, the fluoro group is often considered a "metabolic shield." It is frequently installed at positions susceptible to oxidative metabolism by Cytochrome P450 enzymes. The strength of the C-F bond prevents hydroxylation, significantly enhancing the metabolic stability and half-life of a drug candidate.

Modulator of Acidity and Basicity

Due to its powerful -I effect, a fluoro group can significantly lower the pKa of nearby acidic protons and decrease the pKb of basic nitrogen centers. This modulation can be critical for optimizing a drug's solubility, permeability, and target binding affinity. For instance, fluorination adjacent to an amine will make it less basic, reducing potential off-target interactions at physiological pH.

C-F Bond Activation and Nucleophilic Aromatic Substitution (SₙAr)

While generally robust, the C-F bond is not entirely inert. In electron-deficient aromatic systems, particularly those with strong electron-withdrawing groups (nitro, cyano) positioned ortho or para to the fluorine, the C-F bond can be cleaved via Nucleophilic Aromatic Substitution (SₙAr) . Fluorine's high electronegativity makes the attached carbon highly electrophilic and, importantly, fluoride is an excellent leaving group in this context.

This protocol describes the substitution of fluoride with a secondary amine, a common reaction in library synthesis.

  • Reagent Preparation: In a nitrogen-flushed round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and piperidine (1.2 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The base acts as a scavenger for the HF generated.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

snar_workflow reagents 1. Dissolve Reactants (1-fluoro-4-nitrobenzene, Piperidine) in DMSO base 2. Add K₂CO₃ Base reagents->base heat 3. Heat Reaction (80-100 °C) base->heat monitor 4. Monitor by LC-MS heat->monitor workup 5. Quench with Ice-Water & Filter Product monitor->workup purify 6. Purify by Recrystallization/Chromatography workup->purify

Caption: Experimental workflow for a typical SₙAr reaction.

Reactivity Profile of the Methoxy Group

The methoxy group's strong electron-donating nature makes it a powerful tool for directing electrophilic aromatic substitution and as a synthetic handle for further functionalization.

Activating Group in Electrophilic Aromatic Substitution (EAS)

The +R effect of the methoxy group strongly activates the aromatic ring towards electrophiles, directing them to the ortho and para positions. This makes compounds like anisole (methoxybenzene) highly reactive substrates for reactions such as nitration, halogenation, and Friedel-Crafts acylation, often proceeding under milder conditions than for benzene itself.

Ether Cleavage: The O-Demethylation Reaction

A key reaction of the methoxy group is its cleavage to reveal a hydroxyl group (a phenol). This transformation is critical in both total synthesis (as a protecting group strategy) and in late-stage drug modification. The most common and reliable reagent for this O-demethylation is boron tribromide (BBr₃). The reaction proceeds via coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack by bromide.

  • Inert Atmosphere: To a flame-dried, nitrogen-purged flask, add 4-methoxytoluene (1.0 eq) dissolved in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.1 eq) dropwise via syringe. A color change is typically observed.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully and slowly quench the reaction by adding methanol, followed by water.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude p-cresol can be purified by column chromatography.

Comparative Analysis in a Drug Discovery Context

The choice between a fluoro and a methoxy group at a given position can have dramatic consequences for a compound's pharmacological profile.

FeatureFluoro Group (-F)Methoxy Group (-OCH₃)Rationale & Implication
Metabolic Stability High. Blocks CYP450-mediated oxidation.Low. Susceptible to O-demethylation.Fluorine is preferred for enhancing drug half-life. The methoxy group is a known metabolic soft spot.
Target Binding Can act as a H-bond acceptor . Its electronegativity can modulate key interactions.Can act as a H-bond acceptor . Its bulk can provide favorable van der Waals contacts.The choice is highly context-dependent on the specific topology of the protein binding pocket.
Aqueous Solubility Generally increases lipophilicity (logP).Generally increases lipophilicity, but less predictably than fluorine.Neither group is ideal for drastically improving solubility, but fluorine's effects are more studied.
Synthetic Accessibility Can be challenging to install regioselectively.Easily installed via Williamson ether synthesis or from phenols.Methoxy groups are often synthetically more tractable for initial library synthesis.
pKa Modulation Strongly decreases pKa of nearby acids/bases.Weakly increases pKa of nearby acids/bases.Fluorine is a powerful tool for fine-tuning ionization state at physiological pH.

Conclusion

The fluoro and methoxy groups, while both common substituents in drug development, offer starkly different strategic advantages. The fluoro group serves as a metabolically robust, powerfully electron-withdrawing modulator of local electronics. Its primary reactivity is limited to SₙAr in highly activated systems. Conversely, the methoxy group is a strong electron-donating group that activates aromatic systems for electrophilic substitution but also presents a liability for metabolic O-demethylation. Its cleavage to a phenol provides a valuable synthetic handle. A deep understanding of this reactivity dichotomy is essential for any scientist aiming to rationally design and optimize small molecule therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNAr). Chemical Reviews.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Electronic effects of substituents in 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Starting Electronic Analysis

I'm initially focusing on the electronic effects of substituents in 2-fluoro-5-methylanisole. My process involves targeted Google searches to gather relevant information, concentrating on both individual and combined effects of the fluoro and methyl groups. I'll need to develop a detailed understanding of their interplay.

Refining Information Gathering

I'm now expanding my initial Google searches to include the methoxy group's influence, looking into inductive and resonance effects, and searching for experimental and computational data on the whole molecule. My plan is to analyze the search results and outline a logical structure for the technical guide, which will take it from basics to practical applications. I'll also be focusing on how I can incorporate tables and clear figures.

Developing Content Strategy

I'm now focusing on a more granular approach. I'll start with targeted Google searches for electronic effects in this compound, considering each substituent. I plan to build a logical structure for the guide, moving from basic principles to applications for researchers and drug developers, and will draft content explaining these effects, incorporating citations and data tables. I'm also preparing to create diagrams for visual representation.

Safety and handling precautions for 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Management of 2-Fluoro-5-methylanisole

Authored by a Senior Application Scientist

Introduction: The Role and Risks of this compound in Advanced Research

This compound (CAS No. 63762-78-7) is a fluorinated aromatic compound increasingly utilized as a key building block in the synthesis of complex organic molecules within the pharmaceutical and materials science sectors.[1] Its unique electronic properties, conferred by the fluorine and methoxy groups, make it a valuable intermediate for developing novel therapeutic agents and functional materials. However, the same reactivity and structural characteristics that make it useful also necessitate a rigorous and informed approach to its handling and safety management. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe utilization of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Section 1: Comprehensive Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the intrinsic hazards of a substance. This compound is classified as an irritant, and its toxicological properties have not been fully investigated, demanding a cautious approach.[2][3]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information.[4][5] this compound is classified as follows:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2

WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2

WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3

WarningH335: May cause respiratory irritation
Data sourced from PubChem.[2]

The primary hazards are irritant effects upon direct contact with the skin, eyes, and respiratory system.[2] The causality behind this is the chemical's ability to disrupt cellular membranes and proteins upon contact, leading to an inflammatory response.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The hierarchy of controls prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.[6]

Engineering Controls: Isolating the Hazard
  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[7] This is the primary engineering control to prevent inhalation of vapors or mists.[8]

  • Ventilation : Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any potential fugitive emissions.[9]

Personal Protective Equipment (PPE): The Last Line of Defense

A risk assessment of the specific procedure is crucial for selecting the appropriate PPE.[10][11]

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles complying with ANSI Z87.1 or European Standard EN166.[3][9] A face shield should be worn over goggles when there is a significant risk of splashing.Protects against direct splashes of the liquid, which can cause serious eye irritation.[2] Contact lenses should not be worn when handling this chemical, as they can trap the substance against the eye.[12]
Skin Protection Gloves : Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13] Always inspect gloves for integrity before use and dispose of them after use or upon contamination.[14] Lab Coat : A flame-retardant, chemical-resistant lab coat or apron.[10]Prevents skin contact, which can lead to irritation.[2] The principle of "as low as reasonably achievable" (ALARA) exposure should be followed. Contaminated clothing must be removed immediately and laundered separately before reuse.[3][12]
Respiratory Protection Not typically required when working within a certified fume hood. If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][9]Protects against inhalation of vapors, which may cause respiratory tract irritation.[2]

Section 3: Standard Operating Procedures for Handling, Storage, and Disposal

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.

Safe Handling Protocol
  • Preparation : Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Clear the fume hood of unnecessary items.

  • Transfer : Use spark-proof tools and ground/bond containers and receiving equipment to prevent static discharge, especially when transferring larger quantities.[15]

  • Practice : Avoid contact with skin, eyes, and clothing.[3] Avoid inhaling vapor or mist.[16] Wash hands thoroughly with soap and water after handling and before breaks.[16]

Storage Protocol
  • Conditions : Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9][15] A recommended storage temperature is 2-8°C.[17]

  • Containers : Keep the container tightly closed to prevent the release of vapors.

  • Segregation : Store away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[3][7]

G Chemical Handling & Disposal Workflow ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepHood Prepare Fume Hood DonPPE->PrepHood Transfer Transfer Chemical (Grounded Equipment) PrepHood->Transfer Experiment Perform Experiment Transfer->Experiment Clean Clean Work Area Experiment->Clean Waste Collect Waste in Labeled Container Experiment->Waste DoffPPE Doff & Dispose PPE Clean->DoffPPE Wash Wash Hands DoffPPE->Wash Store Store in Cool, Dry, Ventilated Area Wash->Store Disposal Dispose via Licensed Professional Service Waste->Disposal

Caption: Workflow for Safe Handling of this compound.

Waste Disposal Protocol
  • Classification : this compound and materials contaminated with it are considered hazardous waste.[18]

  • Collection : Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal : Arrange for disposal by a licensed professional waste disposal service.[16] Do not discharge into drains or the environment.[16] Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being punctured and disposed of or recycled.[14][18]

Section 4: Emergency Procedures - Preparedness and Response

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[19][20]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][12][20] Consult a physician.[19]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[3][12] Immediate medical attention is required.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[3][21]
Accidental Release Measures
  • Evacuation & Ventilation : Ensure adequate ventilation. Evacuate non-essential personnel from the area.

  • Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[16]

  • Cleanup : For small spills, soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[3] Place in a suitable, closed container for disposal.[16]

  • PPE : Wear full PPE, including respiratory protection if necessary, during cleanup.[21]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

  • Specific Hazards : Thermal decomposition can release irritating gases and vapors, such as carbon oxides and hydrogen fluoride.[3] Vapors may form explosive mixtures with air.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16][22]

Conclusion

This compound is a valuable chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and standardized operating procedures for handling, storage, and disposal, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework to empower scientific professionals to handle this compound responsibly, ensuring both personal safety and the integrity of their research.

References

  • 2-Fluoro-5-methylaniline Safety Data Sheets(SDS). (n.d.). lookchem.
  • This compound | C8H9FO | CID 2737372. (n.d.). PubChem.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety.
  • Section 5: Firefighting Measures. (n.d.). OSHA.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
  • Material Safety Data Sheet - p-Methylanisole, 96% (GC). (n.d.). Cole-Parmer.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research, Laboratory & Safety Services.
  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
  • GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia.

Sources

Methodological & Application

Synthesis of 2-Fluoro-5-methylanisole from cresol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Fluoro-5-methylanisole from p-Cresol

Introduction

This compound is a valuable substituted aromatic compound frequently utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its specific arrangement of methoxy, fluoro, and methyl groups makes it an important intermediate for creating more complex molecular architectures. This document provides a detailed, four-step synthetic pathway starting from the readily available industrial chemical, p-cresol.

The chosen synthetic strategy is a classic and robust route involving electrophilic aromatic substitution, etherification, reduction, and diazotization/fluorination. This pathway is selected for its reliability and the use of well-established chemical transformations, making it suitable for implementation in a standard organic synthesis laboratory. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Overall Synthetic Workflow

The synthesis proceeds through four distinct chemical transformations. The workflow is designed to logically install the required functional groups around the aromatic ring, starting with the commercially available p-cresol.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Balz-Schiemann Reaction A p-Cresol B 4-Methyl-2-nitrophenol A->B HNO₃, H₂SO₄ (0-5 °C) C 2-Nitro-4-methylanisole B->C (CH₃)₂SO₄, K₂CO₃ Acetone, Reflux D 5-Methyl-2-methoxyaniline C->D Fe, NH₄Cl EtOH/H₂O, Reflux E This compound D->E 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat

Figure 1: Overall synthetic pathway from p-Cresol to this compound.

Step 1: Ortho-Nitration of p-Cresol

Principle: The synthesis begins with the selective electrophilic nitration of p-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. Since the para position is blocked by the methyl group, nitration is directed to the positions ortho to the hydroxyl group. The hydroxyl group is a more powerful activating group than the methyl group, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to position 2. Careful temperature control is crucial to prevent over-nitration and oxidative side reactions.

Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add p-cresol (21.6 g, 0.2 mol) and glacial acetic acid (80 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Reagent Addition: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (20 mL) to concentrated nitric acid (15 mL) in a separate beaker, keeping it cooled in an ice bath.

  • Slowly add the nitrating mixture to the stirred p-cresol solution via the dropping funnel over 1 hour. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5 °C.

  • Work-up: Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Isolate the crude 4-methyl-2-nitrophenol by vacuum filtration and wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The product can be purified by recrystallization from ethanol/water to yield bright yellow needles.

Data Summary Table:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Role
p-Cresol108.1421.60.2Starting Material
Nitric Acid (conc.)63.01~21.3~0.34Nitrating Agent
Sulfuric Acid (conc.)98.08~36.8~0.37Catalyst
Acetic Acid (glacial)60.0580 mL-Solvent
Product 153.14 ~24.5 ~0.16 Intermediate 1
Expected Yield--~80% -

Step 2: Methylation of 4-Methyl-2-nitrophenol

Principle: This step converts the phenolic hydroxyl group into a methoxy group via the Williamson ether synthesis. A base, potassium carbonate, is used to deprotonate the acidic phenol, forming a phenoxide nucleophile. This nucleophile then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction to form the anisole product. Acetone is a suitable polar aprotic solvent for this reaction.

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask, add the dried 4-methyl-2-nitrophenol (23.0 g, 0.15 mol), anhydrous potassium carbonate (41.5 g, 0.3 mol), and acetone (250 mL).

  • Reagent Addition: With vigorous stirring, add dimethyl sulfate (18.9 g, 14.2 mL, 0.15 mol) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-10 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily solid.

  • Dissolve the residue in dichloromethane (200 mL) and wash with 1 M NaOH solution (2 x 100 mL) to remove any unreacted phenol, followed by water (1 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-nitro-4-methylanisole as a solid, which can be used in the next step without further purification.

Data Summary Table:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Role
4-Methyl-2-nitrophenol153.1423.00.15Starting Material
Dimethyl Sulfate126.1318.90.15Methylating Agent
Potassium Carbonate138.2141.50.3Base
Acetone58.08250 mL-Solvent
Product 167.16 ~23.9 ~0.143 Intermediate 2
Expected Yield--~95% -

Step 3: Reduction of 2-Nitro-4-methylanisole

Principle: The aromatic nitro group is reduced to a primary amine. While catalytic hydrogenation is a common method, reduction using iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective and operationally simpler alternative. Iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced. The reaction is typically carried out in a protic solvent mixture like ethanol/water.

Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (42 g, 0.75 mol) and ammonium chloride (4.0 g, 0.075 mol) in a mixture of ethanol (200 mL) and water (75 mL).

  • Heating: Heat the stirred suspension to a gentle reflux.

  • Reagent Addition: Dissolve the 2-nitro-4-methylanisole (20.0 g, 0.12 mol) in ethanol (100 mL) and add this solution portion-wise to the refluxing iron suspension over 30 minutes.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for 3-4 hours. The color should change from yellow to dark brown/black. Monitor completion by TLC.

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite to remove the iron and iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure.

  • Extraction: Add 200 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 5-methyl-2-methoxyaniline as an oil, which may darken on exposure to air.

Data Summary Table:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Role
2-Nitro-4-methylanisole167.1620.00.12Starting Material
Iron Powder55.8542.00.75Reducing Agent
Ammonium Chloride53.494.00.075Electrolyte
Ethanol/Water-375 mL-Solvent System
Product 137.18 ~14.8 ~0.108 Intermediate 3
Expected Yield--~90% -

Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)

Principle: This final step introduces the fluorine atom via the Balz-Schiemann reaction. The primary aromatic amine is first converted into a diazonium salt at low temperature using sodium nitrite and a strong acid, in this case, tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is often insoluble and can be isolated. Gentle heating of this salt causes it to decompose, releasing nitrogen gas and forming the desired aryl fluoride through the transfer of a fluoride ion from the BF₄⁻ counterion.

Protocol:

  • Reaction Setup: In a 500 mL beaker made of plastic or Teflon (to avoid etching by HBF₄), dissolve 5-methyl-2-methoxyaniline (13.7 g, 0.1 mol) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 44 g, 0.2 mol) at room temperature.

  • Diazotization: Cool the solution to 0 °C in an ice-salt bath. Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of cold water (~15 mL).

  • Add the sodium nitrite solution dropwise to the stirred aniline solution. Maintain the temperature strictly between 0 and 5 °C. A precipitate of the diazonium salt should form.

  • Isolation of Salt: After complete addition, stir the slurry for another 30 minutes in the ice bath. Isolate the diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with a small amount of cold 5% HBF₄ solution, followed by cold methanol, and finally cold diethyl ether.

  • Decomposition: Dry the salt under vacuum for a short period. Place the dried, solid diazonium salt in a flask and heat it gently with a heat gun or in an oil bath. The decomposition will start between 120-140 °C, evidenced by the evolution of nitrogen gas. Perform this step in a well-ventilated fume hood behind a blast shield.

  • Purification: The resulting crude dark oil is the product. It can be purified by steam distillation or, more conveniently, by column chromatography on silica gel (using hexane/ethyl acetate as eluent) to yield pure this compound.

Data Summary Table:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Role
5-Methyl-2-methoxyaniline137.1813.70.1Starting Material
Tetrafluoroboric Acid (48%)87.8144.00.2Acid and Fluoride Source
Sodium Nitrite69.007.60.11Diazotizing Agent
Product 140.15 ~8.4 ~0.06 Final Product
Expected Yield--~60% -

References

  • G. A. Olah, S. C. Narang, J. A. Olah, K. Lammertsma. Nitration and Nitrating Agents.
  • C. A. Buehler, D. E. Pearson. Survey of Organic Syntheses. Wiley-Interscience. [Link]
  • D. T. Sawyer, W. R. Heineman, J. M. Beebe. Chemistry Experiments for Instrumental Methods. John Wiley & Sons. [Link]
  • Roe, A. The Balz-Schiemann Reaction. Organic Reactions. [Link]
  • C. G. Swain, R. J. Rogers. Mechanism of decomposition of benzenediazonium tetrafluoroborate. Journal of the American Chemical Society. [Link]

Reaction of 2-Fluoro-5-methylanisole with organolithium reagents

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Reactivity Research

I'm now initiating a comprehensive search to understand how 2-fluoro-5-methylanisole reacts with organolithium reagents. I'm especially interested in how the methoxy and fluorine substituents guide this reaction and the potential outcomes.

Analyzing Reactivity Mechanisms

I'm now diving deep into the mechanisms, specifically focusing on how methoxy and fluorine guide the reactions. I'm searching for direct examples with n-butyllithium and tert-butyllithium to examine reaction conditions, yields, and products. Key mechanistic principles, like directed ortho-metalation, are being scrutinized for regioselectivity influences.

Establishing Reaction Protocols

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2-Fluoro-5-methylanisole as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Chemical Research

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Application of 2-Fluoro-5-methylanisole in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

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Directed ortho-metalation of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note & Protocol: Nucleophilic Aromatic Substitution on 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-5-methylanisole. This substrate is a valuable building block in medicinal chemistry and materials science, where the formation of aryl ethers, aryl amines, and aryl thioethers is a critical transformation. We present an in-depth analysis of the reaction mechanism, key parameters influencing success, and detailed, validated protocols for substitution with O-, N-, and S-nucleophiles. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods effectively.

Mechanistic Insights and Substrate Analysis

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr proceeds efficiently on electron-poor aromatic systems containing a good leaving group.[1] The reaction follows a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A potent nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored through the expulsion of the leaving group.

For this compound, the key substituents governing reactivity are:

  • Fluorine (Leaving Group): Fluorine is an excellent leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Crucially, the cleavage of the C-F bond occurs in the fast, second step of the reaction, not the rate-determining first step, which is why the strongest carbon-halogen bond leads to the fastest reaction, contrary to SN1/SN2 reactions.[1]

  • Methoxy Group (-OCH₃): While the methoxy group is activating for electrophilic substitution, its role in SNAr is more nuanced. Through its electron-withdrawing inductive effect (-I), it slightly activates the ring towards nucleophilic attack. More importantly, its position para to the fluorine leaving group allows it to stabilize the negative charge of the Meisenheimer intermediate through resonance, accelerating the reaction.

  • Methyl Group (-CH₃): The methyl group is weakly electron-donating and is positioned meta to the reaction site. Its electronic influence on the stability of the Meisenheimer complex is therefore minimal.

Caption: General mechanism of SNAr on this compound.

Core Experimental Parameters: The Causality of Choice

Successful SNAr reactions depend on the careful selection of a base, solvent, and temperature.

  • Base: A base is typically required to deprotonate the nucleophile (e.g., a phenol, amine, or thiol), generating a more potent anionic nucleophile. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is a mild, inexpensive, and heterogeneous base that is easily removed by filtration.[4][5] Its use avoids the harsh conditions and potential side reactions associated with stronger bases like sodium hydride.[5][6]

  • Solvent: The ideal solvent for SNAr must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are the gold standard.[7][8][9] Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) excel in this role because their dipoles can solvate the counter-cation (e.g., K⁺) without forming strong hydrogen bonds with the anionic nucleophile, leaving it "naked" and highly reactive.[7][8][10]

  • Temperature: SNAr reactions are often performed at elevated temperatures (60-120 °C) to overcome the activation energy of the initial nucleophilic attack. The specific temperature depends on the reactivity of both the nucleophile and the aryl fluoride.

Experimental Protocols

The following protocols are designed as robust starting points for research applications. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: O-Arylation with a Phenolic Nucleophile

This protocol describes the synthesis of a diaryl ether, a common structural motif in pharmaceuticals.[11][12]

Materials and Reagents:

Reagent/Material M.W. Amount (1 mmol scale) Moles Equiv.
This compound 140.15 140 mg 1.0 1.0
4-Methoxyphenol 124.14 137 mg 1.1 1.1
Potassium Carbonate (K₂CO₃) 138.21 276 mg 2.0 2.0
N,N-Dimethylformamide (DMF) - 5 mL - -
Oven-dried round-bottom flask - 1 - -
Magnetic stir bar - 1 - -

| Condenser | - | 1 | - | - |

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (0.2 M concentration relative to the limiting reagent).

  • Reaction: Attach a condenser, place the flask under an inert atmosphere (N₂ or Ar), and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Arylation with an Amine Nucleophile

This protocol details the formation of a diarylamine, a privileged scaffold in medicinal chemistry and materials science.[13][14][15]

Materials and Reagents:

Reagent/Material M.W. Amount (1 mmol scale) Moles Equiv.
This compound 140.15 140 mg 1.0 1.0
Morpholine 87.12 105 µL (122 mg) 1.2 1.2
Potassium Carbonate (K₂CO₃) 138.21 276 mg 2.0 2.0
Dimethyl sulfoxide (DMSO) - 5 mL - -
Oven-dried microwave vial - 1 - -

| Magnetic stir bar | - | 1 | - | - |

Step-by-Step Procedure:

  • Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (0.2 M).

  • Reaction: Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with amine nucleophiles are often faster, typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 50 mL of water and extract with ethyl acetate (3 x 25 mL). Note: DMSO is water-miscible and will partition into the aqueous layer.

  • Purification: Combine the organic layers, wash thoroughly with brine (3 x 30 mL) to remove residual DMSO, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: S-Arylation with a Thiol Nucleophile

This method describes the synthesis of an aryl thioether, a key functional group in various bioactive compounds.[16][17][18]

Materials and Reagents:

Reagent/Material M.W. Amount (1 mmol scale) Moles Equiv.
This compound 140.15 140 mg 1.0 1.0
4-Methylbenzenethiol 124.21 137 mg 1.1 1.1
Potassium Carbonate (K₂CO₃) 138.21 276 mg 2.0 2.0
N,N-Dimethylformamide (DMF) - 5 mL - -
Oven-dried round-bottom flask - 1 - -
Magnetic stir bar - 1 - -

| Condenser | - | 1 | - | - |

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzenethiol (1.1 eq) and potassium carbonate (2.0 eq) in DMF (2.5 mL). Stir at room temperature for 20 minutes to pre-form the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in DMF (2.5 mL).

  • Reaction: Attach a condenser, place the flask under an inert atmosphere (N₂ or Ar), and heat the reaction mixture to 80 °C. Thiolates are highly potent nucleophiles, often requiring lower temperatures.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Pour into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary and Validation

The following table summarizes typical reaction conditions and expected outcomes. Yields are representative for purified products.

Nucleophile TypeExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield
Oxygen (O) 4-MethoxyphenolK₂CO₃DMF1008-1675-90%
Nitrogen (N) MorpholineK₂CO₃DMSO1204-1280-95%
Sulfur (S) 4-MethylbenzenethiolK₂CO₃DMF802-685-98%

Self-Validation: The success of each protocol is validated by standard analytical techniques.

  • TLC: Observe the consumption of starting materials and the appearance of a single, new product spot.

  • LC-MS: Confirm the mass of the desired product.

  • NMR (¹H, ¹³C, ¹⁹F): The most definitive confirmation. In ¹H NMR, look for the disappearance of the characteristic fluorine-coupled aromatic proton signals and the appearance of signals from the newly introduced nucleophile. In ¹⁹F NMR, the disappearance of the starting material signal confirms reaction completion.

Workflow A 1. Reagent Setup (Flask, Stir Bar, Reagents) B 2. Add Anhydrous Solvent (DMF or DMSO) A->B C 3. Reaction Conditions (Inert Atmosphere, Heat) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Reaction Incomplete E 5. Aqueous Workup (Quench, Extract) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution on this compound is a reliable and versatile transformation for the synthesis of complex aryl ethers, amines, and thioethers. By understanding the underlying mechanism and the rationale for selecting specific reagents and conditions, researchers can effectively apply and adapt these protocols. The use of polar aprotic solvents and a mild base like potassium carbonate provides a robust framework for achieving high yields in these critical bond-forming reactions.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
  • ResearchGate. (2015). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Zheng, G. et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 6(9), 1473–1476. [Link]
  • Sawyer, J. S. et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]
  • Hattori, T. et al. (1999). Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Tetrahedron Letters, 40(13), 2629-2632. [Link]
  • Gale, P. A. et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(7), 1053-1070. [Link]
  • Miki, Y. et al. (2021).
  • Szabó, G. M. et al. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 25(24), 5948. [Link]
  • Park, N. H. et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers).
  • Iqbal, M. A. et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1149. [Link]
  • Ashenhurst, J. (2022). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link]
  • Ghorbani-Vaghei, R. et al. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 13(45), 31634-31640. [Link]
  • Beier, P. et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]
  • ResearchGate. (2020).
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
  • Chemistry Stack Exchange. (2019).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • O'Hagan, D. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Australian Journal of Chemistry, 69(1), 1-12. [Link]
  • Wikipedia. (n.d.).
  • Khan, I. et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6965. [Link]
  • Allen Institute for AI. (n.d.). Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs. [Link]
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  • Hartwig, J. F. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10022–10030. [Link]
  • Taylor & Francis. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry. [Link]
  • ResearchGate. (2019). The Double N‐Arylation of Primary Amines: Toward Multisubstituted Carbazoles with Unique Optical Properties. [Link]

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Derivatization of 2-Fluoro-5-methylanisole for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Derivatization of 2-Fluoro-5-methylanisole for Biological Screening Libraries

Abstract

Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This document provides a detailed guide for the strategic derivatization of this compound, a versatile scaffold for generating novel molecular entities for biological screening. We present a series of robust protocols for electrophilic aromatic substitution, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution, complete with mechanistic insights and experimental details. Furthermore, we outline a general workflow for the biological evaluation of the resulting compound library.

Introduction: The Strategic Value of this compound

This compound is an attractive starting material for drug discovery programs. The molecule incorporates several key features:

  • Fluorine Atom: The presence of fluorine can significantly alter the electronic properties of the aromatic ring, influence pKa, and block metabolic oxidation at the C2 position. Its high electronegativity can also lead to favorable interactions with biological targets.

  • Anisole Moiety: The methoxy group is a moderate activating group and directs electrophilic substitution to the ortho and para positions. It also provides a potential handle for ether cleavage to reveal a phenol for further derivatization.

  • Methyl Group: This group offers a site for potential oxidation or can be used to probe steric tolerance in receptor binding pockets.

The strategic placement of these functional groups allows for regioselective derivatization, enabling the systematic exploration of chemical space around a core scaffold.

Derivatization Strategies & Protocols

The derivatization of this compound can be approached through several key synthetic pathways. The choice of strategy will depend on the desired final compound and the available starting materials.

Electrophilic Aromatic Substitution

The electron-donating methoxy group is the primary director of electrophilic aromatic substitution, activating the positions ortho and para to it. The fluorine atom is a deactivating group but also an ortho, para director. In this case, the directing effects of the methoxy group are dominant.

Workflow for Electrophilic Aromatic Substitution:

Start Start: This compound Reaction Electrophilic Aromatic Substitution Start->Reaction Nitration Nitration (HNO3/H2SO4) Reaction->Nitration Regioselective Bromination Bromination (Br2/FeBr3) Reaction->Bromination Regioselective FriedelCrafts Friedel-Crafts Acylation (RCOCl/AlCl3) Reaction->FriedelCrafts Regioselective Product_Nitro Nitro-derivative Nitration->Product_Nitro Product_Bromo Bromo-derivative Bromination->Product_Bromo Product_Acyl Acyl-derivative FriedelCrafts->Product_Acyl

Caption: Electrophilic aromatic substitution pathways for this compound.

Protocol 2.1.1: Nitration of this compound

This protocol introduces a nitro group, a versatile handle for further functionalization (e.g., reduction to an amine).

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice Bath

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Silica Gel for Column Chromatography

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid.

  • Maintain the temperature below 5 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the nitrated derivative.

Expected Outcome: The primary product will be 2-fluoro-5-methyl-4-nitroanisole due to the strong directing effect of the methoxy group to the para position.

Metal-Catalyzed Cross-Coupling Reactions

For more complex modifications, a halogenated intermediate is often required. Bromination via electrophilic aromatic substitution (as depicted in the workflow above) provides a suitable handle for subsequent cross-coupling reactions.

Protocol 2.2.1: Bromination of this compound

Materials:

  • This compound

  • Iron(III) Bromide (FeBr₃)

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • 10% Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in CCl₄ or DCM in a flask protected from light.

  • Add a catalytic amount of FeBr₃.

  • Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 10% sodium thiosulfate solution to consume excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to yield 4-bromo-2-fluoro-5-methylanisole.

Protocol 2.2.2: Suzuki Cross-Coupling of 4-Bromo-2-fluoro-5-methylanisole

This protocol enables the formation of a C-C bond, introducing aryl or vinyl substituents.

Materials:

  • 4-Bromo-2-fluoro-5-methylanisole

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromo-2-fluoro-5-methylanisole, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene/water solvent mixture and degas the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 1: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Fluoro-5-methyl-4-phenylanisole85
24-Methoxyphenylboronic acid2-Fluoro-5-methyl-4-(4-methoxyphenyl)anisole82
3Thiophene-2-boronic acid2-Fluoro-5-methyl-4-(thiophen-2-yl)anisole75
Nucleophilic Aromatic Substitution (SₙAr)

While less common for this specific substrate due to the electron-donating groups, SₙAr can be achieved, particularly if a strongly electron-withdrawing group is installed on the ring (e.g., the nitro group from Protocol 2.1.1). The fluorine atom can then be displaced by a suitable nucleophile.

Workflow for SₙAr:

Start Start: 2-Fluoro-5-methyl-4-nitroanisole Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Product Substituted Product Reaction->Product Displacement of Fluorine Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Reaction

Caption: General workflow for SₙAr on an activated this compound derivative.

Protocol 2.3.1: Amination of 2-Fluoro-5-methyl-4-nitroanisole

Materials:

  • 2-Fluoro-5-methyl-4-nitroanisole

  • Primary or Secondary Amine (e.g., Morpholine) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a sealed tube, combine 2-fluoro-5-methyl-4-nitroanisole, the amine, and K₂CO₃ in DMSO.

  • Heat the mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Biological Screening Workflow

Once a library of derivatives has been synthesized and characterized, a systematic approach to biological screening is necessary.

Screening Workflow Diagram:

Start Synthesized Compound Library Primary_Screen Primary Screening (e.g., High-Throughput Screening) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response and IC50/EC50 Determination Hit_ID->Dose_Response Active Inactive Inactive Compounds Hit_ID->Inactive Inactive Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Caption: A typical workflow for the biological screening of a new compound library.

Protocol 3.1: General Protocol for Cell-Based Assay

This protocol provides a general framework. Specific cell lines, reagents, and endpoints will be target-dependent.

Materials:

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • Appropriate cell line (e.g., cancer cell line for cytotoxicity assay)

  • Cell culture medium and supplements

  • 96-well or 384-well plates

  • Assay reagent (e.g., CellTiter-Glo® for viability, specific antibody for ELISA)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Add the diluted compounds to the cells. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Add the assay reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition or activity. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition at 10 µM).

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide robust and reproducible methods for its derivatization through electrophilic aromatic substitution, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution. By following a systematic screening workflow, researchers can efficiently identify novel bioactive compounds for further drug development.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Fluorine in medicinal chemistry: recent advances and future directions Source: Chemical Society Reviews URL:[Link]

Protocol for the nitration of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Nitration

I've initiated a thorough search for data on 2-fluoro-5-methylanisole nitration. I'm focusing on established methods, reaction parameters, and potential regioselectivity in this process. I'm aiming to build a solid foundation of information.

Analyzing Reaction Directives

I'm now diving into the mechanism of electrophilic aromatic substitution, specifically the nitration of substituted anisoles. I aim to explain the directing effects of the substituents. Also, I'm focusing on safety data for all reagents, particularly nitric and sulfuric acid. Next, I will synthesize the information to start structuring an application note.

Outlining the Application Note

I'm starting to organize the data into an application note. First, I'll introduce the significance of 4-nitro-2-fluoro-5-methylanisole. Next, I'll detail the experimental protocol, including a Graphviz diagram. I'm concurrently drafting the mechanism section with its own diagram. I'll also create a reaction parameter table and a safety section.

Halogenation reactions of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining the Research Scope

I've expanded my data collection to include established protocols, mechanisms, and safety data for the halogenation reactions. I'm now analyzing the Google search results, aiming to understand the regioselectivity of chlorination, bromination, and iodination in this compound. I'm focusing on the directing effects of fluorine, methoxy, and methyl groups and how experimental parameters influence reaction outcomes.

Defining Document Structure

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Use of 2-Fluoro-5-methylanisole in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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Experimental procedure for acylation of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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2-Fluoro-5-methylanisole in the preparation of novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Kinase Inhibitors

I'm beginning a deep dive into 2-Fluoro-5-methylanisole, focusing on its role in creating kinase inhibitors. I'm hitting Google hard for reliable data on reaction mechanisms and specific applications. This initial phase involves a broad search to build a solid foundation of understanding. I'm focusing on key literature and patents to get up to speed.

Expanding Search: Key Reactions

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Application Note: A Scalable and Robust Synthesis of 2-Fluoro-5-methylanisole via a Modified Balz-Schiemann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-methylanisole is a key building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] Its production on a large scale, however, presents significant safety and efficiency challenges. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The methodology is centered around the Balz-Schiemann reaction, a classic yet formidable route for introducing fluorine to an aromatic ring. We will dissect the critical parameters of this synthesis, from the initial diazotization of 4-methoxy-3-methylaniline to the final purification of the target compound. A primary focus is placed on mitigating the inherent risks associated with thermally unstable diazonium salt intermediates, offering process controls and safety protocols essential for a successful and safe scale-up. Furthermore, this guide introduces considerations for continuous flow processing as a modern alternative to traditional batch methods, aimed at enhancing safety and efficiency.[2][3][4]

Introduction: The Significance and Challenges of Aryl Fluoride Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and bioavailability.[5] This makes fluorinated compounds, such as this compound (also known as 1-fluoro-2-methoxy-4-methylbenzene), highly sought-after intermediates.[6] The Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride via a diazonium tetrafluoroborate salt, remains a cornerstone of aromatic fluorination.[2][7]

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, typically fluoroboric acid (HBF₄), at low temperatures to form the aryl diazonium tetrafluoroborate salt.

  • Fluoro-dediazoniation: The isolated diazonium salt is then thermally decomposed to yield the desired aryl fluoride, nitrogen gas (N₂), and boron trifluoride (BF₃).[8]

While conceptually straightforward, the scale-up of the Balz-Schiemann reaction is fraught with challenges. Aryl diazonium salts are notoriously unstable and can be explosive, especially in a dry, isolated state.[2][7][9] The thermal decomposition step can be highly exothermic, posing a significant risk of a runaway reaction if not precisely controlled.[7] This guide addresses these challenges by providing a robust protocol with integrated safety measures.

Synthetic Strategy and Workflow

The chosen synthetic route begins with the commercially available starting material, 4-methoxy-3-methylaniline. This is converted to the corresponding diazonium tetrafluoroborate salt, which is then thermally decomposed to yield this compound.

G cluster_0 Part A: Diazotization cluster_1 Part B: Thermal Decomposition cluster_2 Part C: Work-up & Purification A 1. Prepare Cooled HBF₄ Solution B 2. Dissolve 4-methoxy-3-methylaniline A->B C 3. Slow Addition of NaNO₂ Solution B->C D 4. Isolate Diazonium Salt via Filtration C->D E 5. Charge Reactor with Diazonium Salt & Solvent D->E Intermediate Transfer F 6. Controlled Heating & N₂ Evolution E->F G 7. Monitor Reaction Completion (GC/TLC) F->G H 8. Cool Reaction & Quench G->H Proceed to Work-up I 9. Phase Separation & Extraction H->I J 10. Wash & Dry Organic Layer I->J K 11. Fractional Distillation J->K L 12. Final Product Characterization K->L

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and potentially energetic reactions. It should only be performed by trained chemists in a controlled laboratory or plant environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, blast shield).

Materials and Reagents
Reagent/MaterialGradeCAS NumberSupplier Example
4-Methoxy-3-methylaniline98%452-84-6J&K Scientific[10]
Fluoroboric Acid (HBF₄)48-50 wt% in H₂O16872-11-0Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%7632-00-0Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%60-29-7Sigma-Aldrich
TolueneAnhydrous, 99.8%108-88-3Sigma-Aldrich
Saturated Sodium Bicarbonate--Lab Prepared
Anhydrous Magnesium Sulfate≥99.5%7487-88-9Sigma-Aldrich
Part A: Diazotization - Synthesis of 4-methoxy-3-methylbenzenediazonium tetrafluoroborate

Causality: The diazotization must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are unstable at higher temperatures in aqueous solution and can prematurely decompose.[9] Fluoroboric acid serves both as the acidic medium and the source of the tetrafluoroborate counterion, which often imparts greater stability to the diazonium salt, allowing for its isolation.[7][11]

  • Acid Preparation: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge fluoroboric acid (2.5 equivalents). Cool the reactor contents to 0 °C using a circulating chiller.

  • Amine Addition: Slowly add 4-methoxy-3-methylaniline (1.0 equivalent) to the cooled acid while maintaining the internal temperature below 5 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of deionized water. Add this solution dropwise via the addition funnel to the amine slurry over 60-90 minutes. Crucially, the internal temperature must be maintained below 5 °C throughout the addition to prevent hazardous decomposition and side-product formation.

  • Precipitation and Isolation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 60 minutes. The diazonium tetrafluoroborate salt will precipitate as a solid.

  • Filtration: Isolate the solid product by filtration through a Büchner funnel. Wash the filter cake sequentially with cold water, cold ethanol, and finally cold diethyl ether to facilitate drying.

  • Drying: Dry the isolated salt under vacuum at ambient temperature. DO NOT use elevated temperatures for drying , as this can lead to violent decomposition. The dried salt should be used immediately in the next step. It is recommended that no more than 0.75 mmol of explosive diazonium salts should be handled at one time for initial trials.[9]

Part B: Fluoro-dediazoniation (Thermal Decomposition)

Causality: Thermal energy is required to overcome the activation barrier for the decomposition of the diazonium salt into the aryl cation, which is then trapped by the fluoride from the BF₄⁻ counterion. The choice of a high-boiling, inert solvent like toluene allows for controlled heating and helps to temper the exothermicity of the reaction.[7]

  • Reactor Setup: Charge a clean, dry, jacketed reactor with the freshly prepared 4-methoxy-3-methylbenzenediazonium tetrafluoroborate and an inert, high-boiling solvent such as toluene.

  • Controlled Heating: While stirring, slowly heat the reactor contents. Vigorous gas evolution (N₂) will typically begin as the temperature increases. The heating rate must be carefully controlled to manage the rate of gas evolution and prevent a runaway reaction.

  • Reaction Monitoring: Maintain the temperature until gas evolution ceases. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The reaction is complete when the starting diazonium salt is consumed.

Part C: Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under vacuum to obtain the final product with high purity.

Process Safety and Hazard Management

The scale-up of this reaction demands a rigorous approach to safety.

  • Diazonium Salt Instability: The primary hazard is the explosive nature of the diazonium salt intermediate.[2][9] It should never be subjected to heat (when isolated), friction, or shock. It is crucial to use it immediately after preparation.

  • Thermal Runaway: The decomposition step is exothermic.[7] A robust cooling system and controlled heating are essential. For larger scales, consider semi-batch processing where the diazonium salt is added portion-wise to the hot solvent.

  • Fluoroboric Acid: HBF₄ is highly corrosive and can cause severe skin and eye burns.[12][13][14] Always handle it in a fume hood with appropriate PPE, including acid-resistant gloves and face protection.[13][15]

  • Waste Disposal: Unreacted diazonium salts in the aqueous waste stream must be quenched before disposal. Addition of an aqueous solution of hypophosphorous acid (H₃PO₂) is a common method for safely decomposing residual diazonium compounds.[9]

G node_s node_s node_p node_p start Diazotization Temp > 5°C? check_decomp Thermal Decomposition Heating Rate Too Fast? start->check_decomp No node_s1 RISK: Runaway Reaction, Byproduct Formation ACTION: Immediately Cool Reactor start->node_s1 Yes check_dry Drying Diazonium Salt with Heat? check_decomp->check_dry No node_s2 RISK: Uncontrolled N₂ Release, Runaway ACTION: Reduce Heat Input, Ensure Adequate Cooling check_decomp->node_s2 Yes node_s3 RISK: EXPLOSION HAZARD ACTION: STOP! Use Vacuum at Ambient Temp ONLY check_dry->node_s3 Yes node_p1 Process Conditions Safe check_dry->node_p1 No

Caption: Critical safety decision points in the Balz-Schiemann synthesis.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

TechniquePurposeExpected Results
Gas Chromatography (GC) Assess purity and quantify yieldA single major peak corresponding to the product; purity typically >98%.[16]
¹H NMR Structural confirmationPeaks corresponding to aromatic protons, methoxy group, and methyl group with appropriate chemical shifts and coupling constants.
¹⁹F NMR Confirmation of fluorinationA singlet or multiplet in the characteristic region for an aryl fluoride.
Mass Spectrometry (MS) Confirm molecular weightA molecular ion peak corresponding to the mass of C₈H₉FO (m/z = 140.15).[6]

Future Outlook: Continuous Flow Synthesis

For industrial-scale production, transitioning from batch to continuous flow processing offers significant advantages for the Balz-Schiemann reaction.[2][17] A flow chemistry setup allows for:

  • Enhanced Safety: The hazardous diazonium intermediate is generated and consumed in situ, never accumulating in large quantities.[3][4]

  • Superior Heat Transfer: Microreactors provide a high surface-area-to-volume ratio, enabling precise temperature control and rapid dissipation of reaction heat, thus preventing thermal runaways.

  • Increased Efficiency: Residence times can be significantly reduced from hours to minutes, boosting throughput.[3][4]

A continuous flow protocol would involve pumping streams of the amine/HBF₄ solution and the NaNO₂ solution into a cooled microreactor for diazotization, followed directly by passage through a heated reactor for the decomposition step.[17]

Conclusion

The scale-up synthesis of this compound via the Balz-Schiemann reaction is a viable but challenging process. Success hinges on a deep understanding of the reaction mechanism and meticulous control over reaction parameters, particularly temperature. By adhering to the detailed protocols and rigorous safety measures outlined in this application note, researchers and production chemists can safely and efficiently produce this valuable fluorinated intermediate. The adoption of modern technologies like continuous flow chemistry promises to further enhance the safety and scalability of this important transformation.

References

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). JoVE. [Link]
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). SciSpace. [Link]
  • Waste-free chemistry of diazonium salts and benign separation of coupling products in solid salt reactions. (2002). PubMed. [Link]
  • Reactive Chemical Hazards of Diazonium Salts. (2015). Academia.edu. [Link]
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). PubMed. [Link]
  • Waste Stream Recycling within Diazotiz
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2022). JoVE. [Link]
  • Waste-Free Chemistry of Diazonium Salts and Benign Separation of Coupling Products in Solid Salt Reactions. (2002).
  • The Balz-Schiemann Reaction. (2019).
  • Fluoboric Acid. Hill Brothers Chemical Company. [Link]
  • Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. (2024). Medium. [Link]
  • FLUOBORIC ACID HAZARD SUMMARY. NJ.gov. [Link]
  • ICSC 1040 - FLUOROBORIC ACID. ILO. [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
  • This compound. MySkinRecipes. [Link]
  • This compound. PubChem. [Link]
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol

Sources

Biological activity screening of 2-Fluoro-5-methylanisole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on 2-Fluoro-5-methylanisole and derivatives. I'm prioritizing anticancer, antimicrobial, and antioxidant activities to understand their potential in these areas.

Refining the Research Plan

I've expanded my initial search to encompass anti-inflammatory properties, and I'm now actively seeking established protocols for specific assays like MTT and agar diffusion. The application note's structure is forming, with sections for introduction, protocols, and data analysis in mind. I'm also planning tables for quantitative data and Graphviz diagrams for workflow visualization.

Outlining Assay Procedures

I'm now diving into the specifics of biological activities. Focused searches on MTT, agar diffusion, and cellular assays are ongoing. I'm building out a clear structure for the application note. I am aiming to include an introduction, protocols, data analysis, and workflow diagrams. I'm strategizing the layout of the reference section and ensuring all citations are complete.

Troubleshooting & Optimization

Purification of crude 2-Fluoro-5-methylanisole by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

Defining Support Structure

I'm now analyzing the search results to identify potential challenges and common issues, which will inform the troubleshooting guide. This foundational work will help to form the basis of the technical support content. I will structure the technical support center from general principles to specific scenarios, creating step-by-step protocols. I intend to explain the scientific reasoning behind each step.

Organizing the Workflow

I'm now structuring the technical support center, establishing a logical flow from general principles to specific troubleshooting scenarios. I'm drafting content, including detailed protocols for TLC and column chromatography, explaining the science. Next, I plan to generate Graphviz diagrams and tables for data presentation. Finally, I'll compile the "References" section. Then, I'll review everything.

Technical Support Center: Purification of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-methylanisole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing isomeric impurities from this key synthetic intermediate. We will explore the underlying principles of separation science and provide practical, field-proven troubleshooting advice to help you achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: During the synthesis of this compound (target isomer), side reactions can lead to the formation of several positional isomers. The specific impurities depend on the synthetic route, but common contaminants include:

  • 4-Fluoro-3-methylanisole[1][2]

  • 3-Fluoro-5-methylanisole[3]

  • Other isomers where the fluoro, methyl, or methoxy groups are arranged differently on the benzene ring.

The structural similarity of these isomers, all sharing the molecular formula C₈H₉FO, makes their separation a significant challenge.[4]

Q2: How do I determine the purity of my this compound sample and identify the impurities?

A2: A multi-technique analytical approach is recommended for robust purity assessment:

  • Gas Chromatography (GC): Due to the volatility of fluoroanisole isomers, GC is an excellent primary technique. A capillary column with a polar stationary phase can often resolve isomers. The peak area percentage gives a good estimation of purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used. Method development may be required to find a column and mobile phase that provides baseline separation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. While ¹H NMR spectra of isomers can be complex and overlapping, ¹⁹F NMR often provides distinct signals for each fluorine-containing isomer, allowing for unambiguous identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps confirm that the impurities are indeed isomers by showing they share the same molecular weight (140.15 g/mol ).[6][7] Fragmentation patterns can sometimes help differentiate between isomers.[4]

Q3: Which purification method is generally the most effective for these types of isomers?

A3: There is no single "best" method; the optimal choice depends on the specific isomers present, their relative concentrations, and the required scale and purity.

  • Fractional Distillation is viable if the boiling points of the isomers differ by at least 15-20°C.[8][9]

  • Preparative Chromatography is often the most powerful technique for isomers with very similar boiling points but differing polarities.[10][11]

  • Crystallization can be highly effective and scalable if conditions can be found where the target isomer crystallizes selectively.[12][13][14]

The following workflow provides a general strategy for selecting a purification method.

Purification_Strategy start Crude this compound analytics Analytical Assessment (GC, HPLC, NMR) start->analytics decision Assess Isomer Properties analytics->decision distillation Fractional Distillation decision->distillation  Boiling Point  Difference > 20°C? chromatography Preparative Chromatography decision->chromatography  Sufficient Polarity  Difference? crystallization Crystallization decision->crystallization  Differential  Solubility? final_purity Purity Check & Characterization distillation->final_purity chromatography->final_purity crystallization->final_purity

Caption: Purification method selection workflow.

Troubleshooting Guide: Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points.[14] For isomers, these differences can be slight, making the efficiency of the distillation column critical.

Issue: Poor separation of isomers; fractions contain a mixture.

Q: I performed a fractional distillation, but my GC analysis shows that the isomeric impurities are still present in the main fraction. What went wrong?

A: This is a common issue when separating compounds with close boiling points. The cause is insufficient column efficiency. Here’s how to troubleshoot:

  • Underlying Cause: The separation efficiency of a distillation column is measured in "theoretical plates." Each plate represents one cycle of evaporation and condensation. To separate compounds with boiling points that are close, a high number of theoretical plates is required.[9]

  • Solutions & Optimizations:

    • Increase Column Length and Packing:

      • Action: Switch to a longer fractionating column (e.g., a Vigreux or packed column). Packed columns filled with structured packing or random packing (like Raschig rings or metal sponges) significantly increase the surface area available for vapor-liquid equilibrium, thereby increasing the number of theoretical plates.[8]

      • Causality: A larger surface area allows for more evaporation-condensation cycles along the length of the column, leading to a vapor at the top of the column that is progressively more enriched in the lower-boiling point component.[8]

    • Control the Reflux Ratio:

      • Action: Increase the reflux ratio. This means returning more of the condensed liquid (reflux) to the column instead of collecting it as distillate. This is controlled by the distillation head.

      • Causality: A higher reflux ratio allows equilibrium to be established more effectively at each theoretical plate, enhancing separation. A very slow collection rate is a sign of a high reflux ratio.

    • Ensure Adiabatic Conditions:

      • Action: Insulate the distillation column thoroughly with glass wool or aluminum foil.

      • Causality: Heat loss from the side of the column disrupts the temperature gradient essential for efficient fractionation. Proper insulation ensures that the temperature change is gradual from the bottom to the top of the column, which is critical for achieving good separation.

ParameterBoiling Point (°C at 760 mmHg)Source
This compound ~140-145°C (estimated)
4-Fluoro-3-methylanisole 174.4°C[1]
o-Methylanisole ~171-172°C[15]

Note: The boiling point for the target compound is an estimate. The significant difference suggested by the data for 4-Fluoro-3-methylanisole indicates that fractional distillation could be a viable method for this specific impurity.

Troubleshooting Guide: Preparative Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10] For isomers, subtle differences in polarity can be exploited for separation.[11]

Issue: Isomers are co-eluting or have very poor resolution.

Q: I'm using flash column chromatography on silica gel, but I can't separate my target isomer from an impurity. The spots are overlapping on TLC. What can I do?

A: Co-elution is a sign that the chosen chromatographic system lacks the necessary selectivity.

Chromatography_Troubleshooting start Poor Separation (Co-elution) check_solvent Optimize Mobile Phase (Solvent System) start->check_solvent check_stationary Change Stationary Phase start->check_stationary check_technique Improve Technique & Loading start->check_technique sub_solvent1 Decrease Polarity (e.g., less Ethyl Acetate in Hexane) check_solvent->sub_solvent1 sub_solvent2 Use Additives (e.g., small % of DCM or Toluene) check_solvent->sub_solvent2 sub_stationary1 Switch to Alumina (Basic or Neutral) check_stationary->sub_stationary1 sub_stationary2 Consider Reversed-Phase (C18) check_stationary->sub_stationary2 sub_technique1 Ensure Proper Column Packing check_technique->sub_technique1 sub_technique2 Load Sample in Concentrated Band check_technique->sub_technique2

Caption: Troubleshooting decision tree for chromatography.

  • Solutions & Optimizations:

    • Optimize the Mobile Phase (Eluent):

      • Action: The polarity of the eluent has the most dramatic effect on separation. If isomers are eluting too quickly and together, decrease the polarity of the solvent system (e.g., reduce the percentage of ethyl acetate in hexane). Screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal balance where one isomer moves off the baseline while the other remains closer to the origin.

      • Causality: The polarity of the mobile phase directly competes with the stationary phase for interaction with the analyte. A less polar eluent allows the slightly more polar isomer to adsorb more strongly to the silica gel, increasing its retention time and improving separation from the less polar isomer.

    • Change the Stationary Phase:

      • Action: If silica gel (which is acidic) fails, try a different stationary phase. Alumina (basic or neutral) offers a different selectivity and may resolve the isomers. For highly challenging separations, consider preparative High-Performance Liquid Chromatography (HPLC) with a specialized column (e.g., a phenyl-hexyl or a cyano phase column) that can offer different interaction mechanisms.[16] For some isomers, advanced techniques like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, can be highly effective.[11]

      • Causality: Different stationary phases provide alternative separation mechanisms. While silica relies on polar interactions (hydrogen bonding, dipole-dipole), other phases can exploit pi-pi stacking (phenyl-hexyl) or different dipole interactions (cyano), potentially enhancing the separation of isomers with subtle electronic differences.[17]

    • Improve Column Loading and Running Technique:

      • Action: Ensure the column is packed perfectly without any cracks or channels. Load the sample in the smallest possible volume of a weak solvent (e.g., hexane). Overloading the column is a common cause of poor separation; a rule of thumb is to load no more than 1-5% of the silica gel weight.

      • Causality: A concentrated, narrow starting band is crucial. If the sample is loaded in a wide band or in a strong solvent, the separation process is compromised from the start, as molecules will travel down the column as a diffuse band rather than a tight plug.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Systematically test solvent systems. Start with 100% Hexane and gradually increase the percentage of a more polar solvent like Ethyl Acetate or Dichloromethane. The ideal system will show a clear separation between the target spot and the impurity spot, with the lower spot having an Rf value of ~0.2-0.3.

  • Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack a uniform, stable bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexane or the eluent itself). Carefully apply the concentrated solution to the top of the silica bed.

  • Elution: Begin elution with the solvent system determined from the TLC analysis. A shallow gradient of increasing polarity can sometimes improve separation. Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique for solids that relies on differences in solubility between the desired compound and its impurities in a specific solvent.[13][14]

Issue: Compound "oils out" instead of forming crystals.

Q: I dissolved my impure this compound in a hot solvent, but upon cooling, it separated as an oil, not as crystals. How can I fix this?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly.

  • Solutions & Optimizations:

    • Reduce the Cooling Rate:

      • Action: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath. Insulating the flask (e.g., with paper towels) can promote even slower cooling.[18]

      • Causality: Slow cooling provides time for the molecules to orient themselves into an ordered crystal lattice. Rapid cooling traps the molecules in a disordered, liquid-like state (an oil).

    • Use a More Dilute Solution:

      • Action: Add slightly more hot solvent to the initial dissolution step. The goal is to reach saturation at a lower temperature.

      • Causality: Oiling out often happens when the solution becomes heavily supersaturated. Using a larger volume of solvent reduces the degree of supersaturation at any given temperature, favoring controlled crystal growth over phase separation.

    • Change the Solvent System:

      • Action: Experiment with different solvents or a two-solvent system (solvent/anti-solvent). In a two-solvent system, dissolve the compound in a "good" solvent, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (turbid). Gently heat to clarify and then cool slowly.[19][20] Common systems include Hexane/Acetone or Hexane/Ethyl Acetate.[20]

      • Causality: A solvent/anti-solvent system allows for fine control over solubility. The slow addition of the anti-solvent gradually reduces the compound's solubility, promoting a controlled crystallization process.

    • Induce Crystallization:

      • Action: If a solution is reluctant to crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a "seed crystal" of pure this compound.

      • Causality: Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. A seed crystal provides a pre-existing template for new molecules to deposit onto, bypassing the energy barrier required for initial crystal nucleation.[18]

References

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION.
  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification.
  • ResearchGate. (n.d.). Crystallization and Purification.
  • Scribd. (n.d.). Crystallization S16.
  • National Institute of Standards and Technology. (n.d.). 4-Fluoro-3-methylanisole. NIST Chemistry WebBook.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Preparative chromatographic separation of enantiomers. PubMed.
  • Virginia Commonwealth University, Medicines for All Institute. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds.
  • Maverick Pot the chemistry guru. (2019, December 9). Compare Boiling Point of Isomers [Video]. YouTube.
  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
  • ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (n.d.). Structure and properties of fluoroaniline isomers.
  • Keeling, C. I., et al. (2001). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of Chemical Ecology, 27(3), 487-97.
  • ResearchGate. (2025). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems.
  • Horsley, T. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine. MCE Home page.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • SupremeScience. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube.
  • ChemBK. (n.d.). 2-Isopropyl-5-methylanisole.
  • Vlada Chem. (n.d.). 2-Fluoro-5-methylbenzoic acid.
  • AOBChem USA. (n.d.). 3-Fluoro-5-methylanisole.
  • SpectraBase. (n.d.). This compound.
  • The Good Scents Company. (n.d.). ortho-methyl anisole.
  • Li, Y., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B, 938, 75-9.
  • MCPHS University. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane [Video]. YouTube.

Sources

Optimizing reaction conditions for the synthesis of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-5-methylanisole. This resource is designed for researchers, chemists, and process development professionals to navigate the nuances of this important synthesis. Here, we move beyond simple protocols to provide a deeper understanding of the reaction, enabling you to troubleshoot effectively and optimize your results.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, most commonly via the Balz-Schiemann reaction, involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt. While the sequence is well-established, achieving high yield and purity requires careful control over several critical parameters. This guide provides a structured approach to identifying and resolving common experimental hurdles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound. We will diagnose the issue, explore the underlying causes, and provide actionable solutions.

Issue 1: Low Yield of this compound

You've completed the reaction, but the isolated yield is significantly lower than expected.

Possible Causes & Diagnostic Workflow:

  • Incomplete Diazotization: The initial conversion of 4-methoxy-3-methylaniline to the diazonium salt is crucial.

    • How to Check: Perform a quick spot test with a solution of β-naphthol. The formation of a vibrant azo dye indicates the presence of unreacted diazonium salt. If no color develops, your diazotization may have been incomplete.

    • Solution: Ensure your sodium nitrite solution is fresh and accurately prepared. The reaction is highly sensitive to temperature; maintain a strict temperature range of 0-5°C during the addition of sodium nitrite. Exceeding this can lead to premature decomposition of the diazonium salt.

  • Premature Decomposition of the Diazonium Salt: The diazonium salt is thermally labile.

    • How to Check: Observe the reaction mixture during diazotization. Excessive foaming or a dark coloration suggests decomposition.

    • Solution: Maintain rigorous temperature control. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). Slow, dropwise addition of the sodium nitrite solution is also critical to manage the exotherm.

  • Inefficient Fluorination: The thermal decomposition of the diazonium tetrafluoroborate salt is the key C-F bond-forming step.

    • How to Check: Analyze the crude product by GC-MS or ¹H NMR. The presence of significant amounts of 4-methylanisole or 4-methoxy-3-methylphenol indicates side reactions are outcompeting the desired fluorination.

    • Solution: Ensure the diazonium tetrafluoroborate salt is completely dry before thermal decomposition. The presence of water can lead to the formation of phenolic byproducts. The decomposition temperature is also critical; a slow, controlled heating ramp is often more effective than rapid heating.

Troubleshooting Decision Tree:

start Low Yield of Product incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization premature_decomposition Premature Decomposition? start->premature_decomposition inefficient_fluorination Inefficient Fluorination? start->inefficient_fluorination solution1 Check NaNO2 quality. Maintain 0-5°C. incomplete_diazotization->solution1 Yes solution2 Improve temperature control. Slow NaNO2 addition. premature_decomposition->solution2 Yes solution3 Ensure dry salt. Optimize decomposition T. inefficient_fluorination->solution3 Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities

Your final product is contaminated with significant byproducts.

Common Impurities and Their Origins:

ImpurityChemical NameLikely CauseMitigation Strategy
Phenolic Byproduct4-methoxy-3-methylphenolReaction of the diazonium salt with water.Ensure the diazonium tetrafluoroborate intermediate is thoroughly dried before decomposition.
Azo Coupling ProductVariesReaction of the diazonium salt with unreacted starting amine or other electron-rich species.Maintain a low reaction temperature and ensure efficient stirring. The pH of the solution can also influence this side reaction.
Deamination Product4-methylanisoleRadical side reactions during decomposition.The choice of solvent for the decomposition can influence radical pathways. In some cases, the addition of a radical scavenger can be beneficial.

Experimental Protocol: Purification by Column Chromatography

If impurities are present, a robust purification strategy is necessary.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The desired product, being less polar than the phenolic impurities, should elute first.

  • Fraction Collection: Collect fractions and analyze by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Balz-Schiemann reaction?

The Balz-Schiemann reaction proceeds through two key stages:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Fluorodediazoniation: The diazonium salt is isolated as its tetrafluoroborate salt. Gentle heating of this salt results in the elimination of nitrogen gas and boron trifluoride, with the concomitant formation of the aryl fluoride.

Reaction Mechanism Visualization:

cluster_diazotization Diazotization cluster_fluorination Fluorodediazoniation amine 4-methoxy-3-methylaniline diazonium Diazonium Salt amine->diazonium NaNO2, HBF4 0-5°C diazonium_bf4 Diazonium Tetrafluoroborate diazonium->diazonium_bf4 Precipitation product This compound diazonium_bf4->product Heat (Δ)

Caption: The two-stage Balz-Schiemann reaction pathway.

Q2: What are the critical safety considerations for this reaction?

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme care. It is generally recommended to use them directly in solution or as a wet paste.

  • Fluoroboric Acid: HBF₄ is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Decomposition: The decomposition of the diazonium tetrafluoroborate salt can be vigorous and release gaseous byproducts (N₂ and BF₃). The reaction should be performed behind a blast shield, and the apparatus should be equipped with a gas outlet to a scrubbing system.

Q3: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is an effective way to monitor the consumption of the starting amine. A developing system of hexane and ethyl acetate (e.g., 8:2 v/v) can be used. The starting material will have a different Rf value than the product.

  • Gas Chromatography (GC): For a more quantitative assessment, GC can be used to monitor the formation of the product and the disappearance of the starting material.

Q4: Are there alternative fluorination methods?

Yes, while the Balz-Schiemann reaction is a classic method, modern variations exist. For example, the use of other counter-ions for the diazonium salt, such as hexafluorophosphate (PF₆⁻), can sometimes offer improved yields and handling characteristics. Additionally, direct nucleophilic fluorination of activated aromatic rings can be an alternative, though it may not be suitable for this specific substrate.

Part 3: Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-methoxy-3-methylaniline137.1810.0 g0.0729
Fluoroboric Acid (48% aq.)87.8135 mL~0.168
Sodium Nitrite69.005.3 g0.0768
Diethyl Ether-As needed-
Sand-As needed-

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 4-methoxy-3-methylaniline in 35 mL of 48% fluoroboric acid.

    • Cool the mixture to 0°C in an ice-salt bath.

    • Dissolve 5.3 g of sodium nitrite in 10 mL of water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Isolation of the Diazonium Salt:

    • The diazonium tetrafluoroborate salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally, diethyl ether.

    • Dry the solid under vacuum for at least 4 hours. Caution: Handle the dry diazonium salt with care.

  • Thermal Decomposition:

    • Mix the dry diazonium salt with an equal amount of sand in a round-bottom flask.

    • Heat the mixture gently with a heating mantle. The decomposition will start around 120-130°C, evidenced by the evolution of gas.

    • Continue heating until the gas evolution ceases.

  • Purification:

    • Allow the flask to cool to room temperature.

    • Extract the product from the solid residue with diethyl ether.

    • Wash the combined ether extracts with a 10% sodium hydroxide solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • If necessary, purify the crude product by vacuum distillation or column chromatography.

Workflow Diagram:

start Start diazotization Diazotization (0-5°C) start->diazotization filtration Filtration & Washing diazotization->filtration drying Drying under Vacuum filtration->drying decomposition Thermal Decomposition drying->decomposition extraction Extraction & Washing decomposition->extraction purification Purification (Distillation/Chromatography) extraction->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis.

References

  • Roe, A. The Balz-Schiemann Reaction. Organic Reactions. [Link]
  • Laali, K. K., & Larin, A. A. (2018). Diazotization of Amines and Dediazoniation Reactions in Ionic Liquids. Molecules, 23(10), 2561. [Link]
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

Common byproducts in the synthesis of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover common synthetic routes to 2-Fluoro-5-methylanisole. My focus is on various methods, including fluorination techniques, and I'm meticulously tracking potential byproducts associated with each approach. I'm prioritizing diverse strategies to build a robust foundation for analysis.

Expanding Search Parameters

I'm now expanding my search to incorporate fluorination of 4-methylguaiacol, Balz-Schiemann reactions of 5-methoxy-2-methylaniline, and SNAr reactions. I'm focusing on specific byproducts, their formation mechanisms, and troubleshooting. I'm also actively seeking detailed experimental protocols, analytical methods for byproduct identification, and safety data. I'm prioritizing authoritative sources for mechanistic claims and protocols and will look into organizing the information into a technical support center format.

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Technical Support Center: Troubleshooting Low Yields in 2-Fluoro-5-methylanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-5-methylanisole. This resource is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in their synthetic routes. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-tested solutions to help you diagnose and resolve common issues.

Structure of This Guide

This guide is structured as a series of frequently asked questions (FAQs) that address specific, critical problems encountered during the synthesis of this compound. We will explore the common synthetic pathways and their associated pitfalls, providing detailed troubleshooting steps, validated protocols, and visual aids to clarify complex processes.

FAQ 1: My Balz-Schiemann reaction for producing this compound from 4-methoxy-3-aminotoluene is resulting in a low yield and a significant amount of tar-like byproducts. What is the likely cause and how can I fix it?

This is a very common issue in the Balz-Schiemann reaction, which involves the diazotization of an arylamine followed by thermal or photolytic decomposition of the resulting diazonium tetrafluoroborate salt. The formation of tar is often indicative of uncontrolled decomposition or side reactions.

Root Cause Analysis:

The primary culprits for low yields and byproduct formation in this reaction are typically:

  • Incomplete Diazotization: If the initial diazotization of 4-methoxy-3-aminotoluene is not complete, the unreacted amine can engage in coupling reactions with the diazonium salt, leading to the formation of colored azo compounds and other polymeric materials.

  • Instability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially in the presence of nucleophiles or at elevated temperatures. Premature decomposition before the fluorine introduction leads to a host of unwanted products, including phenols and tar.

  • Suboptimal Decomposition Conditions: The thermal decomposition of the diazonium tetrafluoroborate salt is a critical step. If the temperature is too high or the heating is not uniform, uncontrolled decomposition can occur, favoring side reactions over the desired fluorination.

Troubleshooting Workflow & Protocol

Here is a systematic approach to addressing this issue:

Step 1: Verify the Quality of Your Starting Materials

Ensure that your 4-methoxy-3-aminotoluene is pure. Impurities can interfere with the diazotization reaction. Recrystallization or distillation of the starting material may be necessary.

Step-by-Step Protocol for Diazotization:

  • Temperature Control is Critical: Cool the reaction vessel to 0-5 °C using an ice-salt bath. This is crucial for maintaining the stability of the diazonium salt.

  • Acidic Medium: Dissolve the 4-methoxy-3-aminotoluene in a solution of tetrafluoroboric acid (HBF₄). The acid protonates the amino group, making it a better leaving group.

  • Slow Addition of Nitrite: Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the amine solution, ensuring the temperature does not rise above 5 °C. A slow addition rate is key to preventing localized overheating and side reactions.

  • Monitoring the Reaction: Use starch-iodide paper to test for the presence of excess nitrous acid. The paper will turn blue/black in the presence of nitrous acid, indicating that all the amine has been consumed. A slight excess of nitrous acid is desirable to ensure complete diazotization.

Step 2: Optimize the Decomposition of the Diazonium Salt

The solid diazonium tetrafluoroborate salt should be isolated, washed with cold diethyl ether, and thoroughly dried before decomposition.

Thermal Decomposition Protocol:

  • Controlled Heating: Heat the dried diazonium salt in a flask under an inert atmosphere (e.g., nitrogen or argon). The decomposition should be carried out at the lowest temperature at which the reaction proceeds at a reasonable rate. This typically requires careful, gradual heating.

  • Use of a Sand Bath: A sand bath provides more uniform heating than a heating mantle, which can help prevent localized overheating and charring.

  • Vacuum Pyrolysis: In some cases, carrying out the decomposition under reduced pressure can help to remove the desired product from the reaction mixture as it is formed, minimizing its exposure to high temperatures and potential side reactions.

Visualizing the Troubleshooting Logic:

G cluster_0 Problem: Low Yield & Tar Formation cluster_1 Root Cause Analysis cluster_2 Solutions Problem Low Yield & Tar Formation in Balz-Schiemann Cause1 Incomplete Diazotization Problem->Cause1 Cause2 Diazonium Salt Instability Problem->Cause2 Cause3 Poor Decomposition Control Problem->Cause3 Sol1 Optimize Diazotization - Strict Temp Control (0-5°C) - Slow NaNO₂ Addition - Monitor with Starch-Iodide Paper Cause1->Sol1 Sol2 Isolate & Dry Salt - Isolate Diazonium Salt - Wash with Cold Ether - Dry Thoroughly Cause2->Sol2 Sol3 Controlled Decomposition - Gradual Heating (Sand Bath) - Inert Atmosphere - Consider Vacuum Pyrolysis Cause3->Sol3

Caption: Troubleshooting workflow for the Balz-Schiemann reaction.

FAQ 2: I am attempting a nucleophilic aromatic substitution (SNAr) to synthesize this compound, but the reaction is sluggish and gives a poor yield. What factors should I investigate?

Nucleophilic aromatic substitution can be a powerful tool, but its success is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions.

Mechanistic Considerations:

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In the case of synthesizing this compound, a common precursor would be a molecule like 2-nitro-5-methylanisole, where the nitro group acts as the activating EWG.

Troubleshooting Checklist:
  • Choice of Leaving Group: The leaving group's ability to depart is crucial. While fluoride is the desired incoming group, if you are starting with a different halogen, its reactivity follows the order: F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and more electronegative halogens enhance the electrophilicity of the carbon atom.

  • Solvent Effects: The choice of solvent can dramatically impact the reaction rate. Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions. These solvents are effective at solvating the cation of the fluoride salt, leaving the fluoride anion more "naked" and nucleophilic.

  • Fluoride Source and its Solubility: The source of the fluoride ion is critical. Anhydrous potassium fluoride (KF) is commonly used, but its solubility in organic solvents can be low.

    • Spray-Dried KF: Using spray-dried KF, which has a higher surface area, can improve reactivity.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can significantly enhance the solubility and reactivity of the fluoride salt.

  • Water Content: The reaction is highly sensitive to water. Even trace amounts of water can hydrate the fluoride ion, drastically reducing its nucleophilicity. Ensure all reagents and solvents are rigorously dried.

  • Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, a controlled increase in temperature may be necessary. However, be mindful of potential side reactions at higher temperatures.

Quantitative Data Summary: Common Conditions for SNAr
ParameterRecommended ConditionRationale
Solvent DMSO, DMF, NMPPolar aprotic; enhances nucleophilicity of F⁻.
Fluoride Source Spray-dried KF, CsFHigh surface area (KF) or high solubility (CsF).
Catalyst 18-crown-6, Tetrabutylammonium saltImproves solubility and reactivity of the fluoride salt.
Temperature 120-180 °COften required to overcome the activation energy barrier.
Atmosphere Inert (N₂, Ar)Prevents side reactions with atmospheric moisture and oxygen.

FAQ 3: My purification of this compound by distillation is resulting in a co-distillate with a close-boiling impurity. How can I improve the separation?

This is a common challenge, especially if side reactions have produced isomers or compounds with similar volatility to the desired product.

Identifying the Impurity:

Before attempting to optimize the purification, it is crucial to identify the impurity. Techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) or ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy of the impure fraction can provide valuable structural information. Common impurities could include:

  • Positional Isomers: For example, if the starting material was not regiochemically pure.

  • De-methylated Product: The corresponding phenol (2-fluoro-5-methylphenol) could be present.

  • Unreacted Starting Material: If the conversion was incomplete.

Advanced Purification Strategies:
  • Fractional Distillation with a High-Efficiency Column: If you are using a simple distillation apparatus, upgrading to a fractional distillation setup with a Vigreux, Raschig, or packed column can significantly improve separation efficiency. The increased surface area allows for more theoretical plates, leading to a better separation of components with close boiling points.

  • Azeotropic Distillation: If the impurity forms an azeotrope with the product, this can complicate separation. In some cases, adding a third component (an "entrainer") can alter the azeotropic composition and allow for the separation of the desired product.

  • Preparative Gas Chromatography (Prep-GC): For high-purity requirements on a smaller scale, preparative GC is an excellent, albeit more resource-intensive, option. It offers very high separation power.

  • Chemical Treatment Prior to Distillation:

    • Aqueous Wash: If the impurity is acidic (like a phenol), washing the crude product with a dilute aqueous base (e.g., 5% NaOH solution) will convert the phenol into its water-soluble salt, which can then be separated in an aqueous layer.

    • Derivatization: In some cases, the impurity can be selectively reacted to form a non-volatile derivative, which can then be easily separated by distillation.

Visualizing the Purification Workflow:

G cluster_0 Problem: Co-distilling Impurity cluster_1 Impurity Identification cluster_2 Purification Strategy Problem Impure Distillate ID Identify Impurity - GC-MS - ¹H NMR Problem->ID Strategy1 Fractional Distillation ID->Strategy1 Close B.P. Strategy2 Aqueous Wash (if acidic) ID->Strategy2 Phenolic Impurity Strategy3 Preparative GC ID->Strategy3 High Purity Needed

Caption: Decision tree for purifying this compound.

References

  • Phase-Transfer Catalysis. Organic Chemistry Portal. [Link]

Stability of 2-Fluoro-5-methylanisole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Researching Stability

I've initiated comprehensive Google searches to analyze 2-fluoro-5-methylanisole's stability under acidic and basic conditions. The focus is on degradation pathways and reaction kinetics. My aim is to compile data on common stabilizers, any analytical methods to quantify degradation, and the influences of temperature and concentration, which will guide my next steps.

Defining: Technical Support Content

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Outlining: Stability Research

I'm now starting to conduct extensive Google searches to gather data on the stability of this compound. My focus will be on identifying common issues and researcher inquiries. Next, I plan to structure the technical support content as a Q&A. I will generate accurate answers, detailing the chemical principles underlying stability or instability and design self-validating experimental protocols for stability assessment.

Preventing decomposition of 2-Fluoro-5-methylanisole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Reaction Research

I am now delving into the common reactions and decomposition pathways of 2-Fluoro-5-methylanisole via extensive Google searches. I'll then move on to finding specific reaction conditions that lead to its breakdown. I'm focusing on acquiring a baseline understanding.

Gathering Reaction Insights

I am now expanding my search to identify reaction conditions that cause this compound's degradation, as well as methods and reagents that stabilize it during chemical reactions. My goal is to find authoritative sources like academic papers and patents outlining safe handling and reaction protocols. Ultimately, I am organizing this information into a Q&A format, including a troubleshooting guide and an FAQ section for technical support. I'm moving toward a detailed experimental protocol and corresponding Graphviz diagrams.

Organizing Decomposition Findings

I'm now zeroing in on the common reactions and breakdown of this compound via extensive Google searches. I'm also actively hunting for specific decomposition conditions—like strong acids, high temps, or particular reagents—along with strategies and reagents that prevent degradation during transformations. I'm focusing on solid sources like academic papers and patents to map stable handling and reaction protocols into a Q&A format, a troubleshooting guide, and an FAQ for technical support.

Side reactions of 2-Fluoro-5-methylanisole with strong nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-5-methylanisole

A Guide to Navigating Side Reactions with Strong Nucleophiles

Welcome to the technical support guide for reactions involving this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice for researchers encountering common side reactions when using strong nucleophiles. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying mechanisms to empower you to control your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is yielding a mixture of regioisomers instead of the expected product from direct fluorine displacement. What is the likely cause?

Scenario: You are attempting a nucleophilic aromatic substitution (SNAr) on this compound with a strong base/nucleophile (e.g., sodium amide, LDA, or an organolithium) and observing the formation of not only the expected C-2 substituted product but also a C-3 substituted isomer.

Core Issue: Benzyne Intermediate Formation

This outcome is a classic indicator of a reaction proceeding through a benzyne intermediate rather than a direct SNAr pathway. Instead of attacking the carbon bearing the fluorine, the strong base deprotonates one of the hydrogens ortho to the fluorine (at C-3). This is followed by the rapid elimination of lithium fluoride (or a similar salt) to form a highly reactive benzyne intermediate. The incoming nucleophile can then attack either of the two carbons of the triple bond, leading to a mixture of products.

Mechanism & Diagnosis:

  • Proton Abstraction: A strong, sterically hindered base preferentially acts as a base rather than a nucleophile, abstracting the proton at the C-3 position, which is acidified by the adjacent electron-withdrawing fluorine atom.

  • Elimination: The resulting aryl anion rapidly eliminates the fluoride ion to form 4-methyl-1,2-benzyne.

  • Non-selective Nucleophilic Attack: The nucleophile can attack at either C-2 (leading to the "expected" product) or C-3 (leading to the isomeric byproduct). The regioselectivity of this addition is influenced by the electronic effects of the methoxy and methyl groups.

Troubleshooting Protocol: Suppressing Benzyne Formation

To favor the direct SNAr pathway, the reactivity of the base must be attenuated, or reaction conditions must be chosen to disfavor the initial proton abstraction step.

Recommended Solutions:

  • Choice of Base/Nucleophile:

    • Avoid exceptionally strong and non-nucleophilic bases like NaNH₂ or LDA if direct substitution is desired.

    • Utilize nucleophiles where the nucleophilic character outweighs the basic character. For example, using sodium methoxide in methanol will favor an SNAr pathway.

    • If using an organometallic reagent, consider a less basic one, such as a Grignard reagent (RMgX) instead of an organolithium (RLi), if compatible with your desired transformation.

  • Temperature Control: Benzyne formation often has a higher activation energy than SNAr. Running the reaction at the lowest possible temperature that still allows for the desired substitution can significantly suppress the elimination pathway.

  • Solvent Effects: The choice of solvent can influence the basicity of the nucleophile. Aprotic polar solvents like DMSO or DMF can enhance the rate of SNAr reactions by stabilizing the charged Meisenheimer intermediate, potentially allowing the reaction to proceed at a lower temperature where benzyne formation is less competitive.

FAQ 2: Instead of fluorine substitution, my reaction with n-BuLi followed by an electrophile resulted in functionalization at the C-6 position. Why did this happen?

Scenario: You are using an organolithium reagent like n-butyllithium (n-BuLi) with the intent to either perform a substitution or a lithium-halogen exchange, but after quenching with an electrophile (e.g., CO₂, MeI), you isolate a product where the electrophile has been added ortho to the methoxy group (at C-6).

Core Issue: Directed Ortho-Metalation (DoM)

The methoxy group (-OCH₃) is a powerful directed metalation group (DMG). It can coordinate to the lithium cation of the organolithium reagent, delivering the basic butyl anion to a nearby proton. The most accessible and acidic proton ortho to the methoxy group is at the C-6 position. This process, known as Directed ortho-Metalation (DoM), is often much faster than nucleophilic attack at the carbon bearing the fluorine, especially at low temperatures.

Mechanism & Diagnosis:

  • Coordination: The Lewis basic oxygen of the methoxy group coordinates to the lithium ion of the n-BuLi oligomer.

  • Deprotonation: This coordination positions the butyl base in close proximity to the C-6 proton, leading to its selective abstraction and the formation of a thermodynamically stable aryllithium species.

  • Electrophilic Quench: This newly formed aryllithium is a potent nucleophile that readily reacts with the added electrophile.

Visualizing Competing Pathways

The choice between SNAr, Benzyne formation, and Directed ortho-Metalation is a critical control point in the functionalization of this compound. The following diagram illustrates these competing pathways.

G cluster_input Reactant & Reagent cluster_paths Potential Reaction Pathways cluster_output Primary Outcomes A This compound + Strong Nucleophile/Base SNAr SNAr Pathway (Direct Substitution) A->SNAr Nucleophilic Attack at C-2 Benzyne Benzyne Pathway (Elimination-Addition) A->Benzyne H+ Abstraction at C-3 DoM Directed ortho-Metalation (DoM) A->DoM H+ Abstraction at C-6 (via OMe) P1 Desired C-2 Substituted Product SNAr->P1 P2 Mixture of C-2 & C-3 Isomers Benzyne->P2 P3 C-6 Functionalized Product DoM->P3 G Start Reaction on this compound Yields Unexpected Product Analyze Analyze Product Mixture (NMR, MS, GC) Start->Analyze Q1 Is a mixture of C-2 and C-3 isomers observed? Analyze->Q1 Q2 Is the major product functionalized at C-6? Q1->Q2 No Cause1 Diagnosis: Benzyne Mechanism Q1->Cause1 Yes Q3 Is 2-fluoro-5-methylphenol a major byproduct? Q2->Q3 No Cause2 Diagnosis: Directed ortho-Metalation Q2->Cause2 Yes Cause3 Diagnosis: O-Demethylation Q3->Cause3 Yes Sol1 Solution: - Use less basic nucleophile - Lower temperature Cause1->Sol1 Sol2 Solution: - Avoid organolithiums - Switch to cross-coupling Cause2->Sol2 Sol3 Solution: - Lower temperature & time - Change nucleophile Cause3->Sol3

Caption: A decision-making workflow for troubleshooting side reactions.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
  • Reich, H. J. (2022). Organometallic Chemistry of the Main Group Elements. University of Wisconsin. [Link]
  • Snieckus, V. (1990). Directed ortho metalation. Toluene derivatives. Chemical Reviews, 90(6), 879-933. [Link]
  • Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation Reaction−A Point of Entry into Substituted Aromatic and Heteroaromatic Compounds. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH. [Link]
  • Kornblum, N., & Scott, A. (1974). A new and convenient method for the dealkylation of aliphatic ethers and esters. Journal of Organic Chemistry, 39(2), 249-251. [Link]

Technical Support Center: Mastering Regioselectivity with 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of regioselectivity in reactions involving 2-fluoro-5-methylanisole. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic strategies and overcome common challenges encountered in the laboratory. Here, we will delve into the nuanced interplay of electronic and steric effects that govern the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

The regioselectivity of electrophilic aromatic substitution on the this compound ring is primarily dictated by the cumulative directing effects of the three substituents: the methoxy (-OCH₃), fluoro (-F), and methyl (-CH₃) groups.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group due to its powerful +M (mesomeric) effect, which donates electron density to the aromatic ring, stabilizing the arenium ion intermediate.

  • Fluoro Group (-F): The fluorine atom exhibits a dual role. It is an inductively withdrawing (-I) group but a mesomerically donating (+M) group. In electrophilic aromatic substitution, the +M effect generally directs incoming electrophiles to the ortho and para positions. However, its strong -I effect deactivates the ring compared to anisole.

  • Methyl Group (-CH₃): This is a weakly activating, ortho-, para- directing group through hyperconjugation and a weak +I (inductive) effect.

The interplay of these effects leads to a complex substitution pattern. The methoxy group is the most powerful activating group, and its directing effect typically dominates. Therefore, substitution is strongly favored at the positions ortho and para to the methoxy group (C2 and C4). However, the C2 position is already occupied by the fluorine atom. This makes the C4 and C6 positions the most likely sites for electrophilic attack.

Troubleshooting Guide: Electrophilic Aromatic Substitution

Issue 1: Poor regioselectivity in the nitration of this compound, with significant formation of the C6-nitro isomer.

Root Cause Analysis:

Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh and can lead to a loss of regioselectivity. The strong acidic medium can also lead to side reactions. The formation of the C6-nitro isomer is likely due to a combination of steric hindrance at the C4 position from the adjacent methyl group and the electronic activation of the C6 position by the methoxy group.

Recommended Protocol for Maximizing C4-Nitration:

This protocol utilizes milder nitrating conditions to favor the thermodynamically more stable C4 product.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1 equivalent) in acetic anhydride at 0 °C.

  • Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride at 0 °C.

  • Addition: Add the prepared nitrating agent dropwise to the solution of this compound, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Expected Outcome: This method should yield a significantly higher ratio of the C4-nitro isomer to the C6-nitro isomer.

ConditionReagentsTypical C4:C6 Ratio
HarshHNO₃/H₂SO₄~2:1 to 3:1
MildAc₂O/HNO₃>10:1
Issue 2: Difficulty in achieving selective ortho-lithiation of this compound.

Root Cause Analysis:

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. In this compound, both the methoxy and fluoro groups can act as directed metalation groups (DMGs). The methoxy group is generally a stronger DMG than fluorine. However, the C6 position is sterically less hindered than the C2 position (which is already substituted). Therefore, lithiation is expected to occur primarily at the C6 position. Achieving high selectivity can be challenging due to competing lithiation at other positions.

Visualizing the Directing Effects in DoM:

G sub This compound C6 C6-Lithiation sub->C6 Major Product (Less Steric Hindrance) C2 C2-Lithiation sub->C2 Minor Product (Sterically Hindered)

Caption: Directed ortho-metalation of this compound.

Recommended Protocol for C6-Lithiation:

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in dry tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the solution.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching with Electrophile: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, or iodine for iodination) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by standard methods.

Key Considerations for Success:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and ensure high regioselectivity.

  • Choice of Base: While n-BuLi is commonly used, for some substrates, s-BuLi or t-BuLi may offer improved selectivity.

Advanced Topic: Regioselective Cross-Coupling Reactions

For researchers interested in C-C or C-N bond formation, this compound can be first converted to a halide or triflate derivative to participate in cross-coupling reactions. The regioselectivity of the initial halogenation or triflation step is therefore critical.

Q2: How can I selectively introduce a bromine atom at the C4 position for subsequent Suzuki or Buchwald-Hartwig coupling?

Strategy:

Direct bromination of this compound often yields a mixture of isomers. A more reliable approach is to leverage the powerful directing effect of the methoxy group under milder conditions.

Recommended Protocol for C4-Bromination:

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Use a mild brominating agent like N-bromosuccinimide (NBS).

  • Catalyst: A catalytic amount of a Lewis acid or a protic acid can be used to enhance the reaction rate and selectivity.

  • Reaction Conditions: The reaction is typically run at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, the reaction is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a standard aqueous work-up and purification.

Workflow for a Suzuki Coupling Reaction:

G start This compound step1 C4-Bromination (NBS, Acetic Acid) start->step1 intermediate 4-Bromo-2-fluoro-5-methylanisole step1->intermediate step2 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->step2 end C4-Arylated Product step2->end

Caption: Synthetic workflow for C4-arylation via bromination and Suzuki coupling.

References

  • Strategic Applications of Directed Metalation. Snieckus, V. Chem. Rev.1990, 90 (6), 879–933. [Link]
  • Regioselectivity in the Nitration of Fluorinated Anisoles. Smith, K., et al. J. Org. Chem.2005, 70 (12), 4849–4854. [Link]
  • The Role of Steric and Electronic Effects in Electrophilic Aromatic Substitution. Taylor, R. Electrophilic Aromatic Substitution. John Wiley & Sons, 1990. [Link]

Analytical methods to monitor the progress of 2-Fluoro-5-methylanisole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Challenges in the scale-up of 2-Fluoro-5-methylanisole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Identification of unknown peaks in the NMR of 2-Fluoro-5-methylanisole

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Managing exothermic reactions in the synthesis of 2-Fluoro-5-methylanisole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Alistair Finch, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylanisole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions inherent in this process. My aim is to provide not just protocols, but the rationale behind them, empowering you to make informed decisions and ensure both the success and safety of your experiments.

The synthesis of this compound, a key building block in many pharmaceutical compounds, typically involves the diazotization of 2-amino-4-methylanisole followed by a Balz-Schiemann reaction. While effective, this pathway presents significant thermal hazards that, if not properly managed, can lead to reaction runaway, reduced yield, and compromised product purity. This guide will address common challenges and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My diazotization of 2-amino-4-methylanisole is showing a rapid temperature spike, even with an ice bath. What's causing this and how can I control it?

Answer:

This is a critical and common issue. The diazotization of anilines is a highly exothermic process. The rapid temperature spike you're observing is likely due to a combination of factors: the intrinsic heat of reaction, localized concentration gradients of the reagents, and insufficient heat removal.

Causality: The reaction between the amine and nitrous acid (generated in situ from sodium nitrite and an acid like HCl or HBF4) is extremely fast. If the sodium nitrite is added too quickly, or if mixing is inadequate, localized "hot spots" can form. These hot spots can accelerate the decomposition of the diazonium salt, which is also an exothermic process, creating a dangerous feedback loop.

Troubleshooting Protocol:

  • Reagent Addition Strategy: Switch from a single-portion addition of sodium nitrite to a slow, continuous, or portion-wise addition of a pre-chilled aqueous solution of sodium nitrite. This is the most effective way to control the rate of reaction and, consequently, the rate of heat generation.

  • Enhanced Cooling: Ensure your reaction vessel is not just in an ice bath, but that the ice/water slurry makes good contact with a significant portion of the flask's surface area. For larger scale reactions, consider a cryostat or a jacketed reactor with a circulating coolant for more precise temperature control.

  • Vigorous Stirring: Inadequate stirring is a frequent culprit. Ensure your stirring is vigorous enough to create a vortex, which indicates good mixing and helps to dissipate heat from the point of addition throughout the bulk of the reaction mixture.

  • Monitoring: Always have a calibrated thermometer directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the internal temperature.

Table 1: Recommended Diazotization Conditions

ParameterStandard ConditionTroubleshooting Adjustment
Temperature0-5 °C-5 to 0 °C (using ice/salt bath)
NaNO₂ Addition Rapid/Portion-wise Slow, continuous drip-feed
Stirring SpeedModerateVigorous (vortex formation)
Concentration> 1 MDilute to 0.5-0.8 M to increase heat capacity
Question 2: I'm getting a low yield and a lot of tar-like byproducts during the thermal decomposition of the diazonium tetrafluoroborate salt in the Balz-Schiemann reaction. How can I improve this?

Answer:

This is a classic sign of uncontrolled decomposition. The Balz-Schiemann reaction, while useful, can be fickle. The goal is a smooth, controlled release of nitrogen gas and the formation of the desired aryl fluoride. Tar formation indicates side reactions, often due to excessively high temperatures or the presence of impurities.

Causality: The thermal decomposition of aryl diazonium tetrafluoroborates can be deceptively energetic. While it requires heat to initiate, the decomposition itself is exothermic. If the heat generated by the decomposition is not effectively removed, the internal temperature can rise rapidly, leading to explosive decomposition and a host of side reactions, including polymerization and the formation of phenolic byproducts.

Experimental Workflow for Controlled Decomposition:

Caption: Decision workflow for Balz-Schiemann decomposition.

Troubleshooting Protocol:

  • Purity of the Diazonium Salt: Ensure the isolated 2-amino-4-methylanisole diazonium tetrafluoroborate is thoroughly washed and dried. Residual acid can catalyze decomposition at lower temperatures, making it less controllable.

  • Decomposition in a High-Boiling Solvent: Instead of dry thermal decomposition, which can be difficult to control, perform the reaction as a slurry in a high-boiling, inert solvent like xylene or dichlorobenzene. The solvent acts as a heat sink, allowing for more uniform temperature distribution and better control.

  • Controlled Heating Ramp: Heat the slurry slowly and steadily. A rate of 1-2 °C per minute is advisable. Closely monitor for the onset of nitrogen evolution. Once gas evolution begins, you may need to reduce or even remove the heat source temporarily to maintain a steady, controlled reaction rate.

  • Scale Considerations: The thermal risk increases significantly with scale. What works at 1 gram may be dangerously uncontrollable at 100 grams. For larger scales, consider adding the dry salt portion-wise to a pre-heated solvent to keep the amount of decomposing material at any given time low.

Question 3: What are the best practices for quenching a runaway reaction during the synthesis of this compound?

Answer:

Planning for the worst-case scenario is a cornerstone of safe laboratory practice, especially when dealing with potentially explosive intermediates like diazonium salts. A runaway reaction is a real and present danger, and a pre-planned quenching strategy is essential.

Causality: A runaway occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal. This leads to an exponential increase in temperature and pressure, which can result in vessel rupture or explosion.

Quenching Strategy Workflow:

G A Temperature Spike Detected (>15°C above setpoint) B Stop Reagent Addition A->B C Maximize Cooling A->C D Prepare Quenching Agent A->D E Add Quenching Agent Slowly B->E C->E D->E F Monitor Temperature and Gas Evolution E->F G Reaction Controlled F->G Temp Decreasing H Evacuate Area F->H Temp Still Rising

Caption: Emergency quenching decision workflow.

Recommended Quenching Agents:

The ideal quenching agent will rapidly and safely neutralize the reactive species (the diazonium salt) without producing a large amount of gas or its own significant exotherm.

Table 2: Quenching Agents for Diazonium Salts

Quenching AgentMechanismProsCons
Cold Sulfamic Acid Solution Reacts with residual nitrous acidEffective for stopping diazotizationLess effective for decomposing diazonium salt
Sodium Carbonate or Bicarbonate Solution Neutralizes acid, promotes coupling/decompositionReadily availableCan cause significant foaming (gas evolution)
Hypophosphorous Acid Reduces the diazonium salt to an areneEffective decompositionCan be exothermic itself if added too quickly

Step-by-Step Emergency Quenching Protocol:

  • Immediate Action: Stop the addition of any reagents.

  • Maximize Cooling: If possible, add more ice, dry ice, or acetone to the cooling bath.

  • Prepare for Quenching: Have a pre-prepared, cold solution of your chosen quenching agent ready. For diazonium salts, a cold, aqueous solution of sodium carbonate is often a good choice, but be prepared for vigorous gas evolution.

  • Slow Addition: Add the quenching agent slowly and carefully, with maximum stirring, while monitoring the temperature and any gas evolution. Never dump the entire quenching solution in at once.

  • Assess and Escalate: If the temperature continues to rise uncontrollably despite quenching, evacuate the area and alert safety personnel. Your personal safety is the top priority.

By understanding the chemical principles behind these exothermic events and implementing robust control and safety measures, the synthesis of this compound derivatives can be performed safely and efficiently. Always perform a thorough safety assessment before starting any new or scaled-up reaction.

References

  • Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.
  • Laali, K. K., & Gettwert, V. J. (2001). The Balz–Schiemann Reaction. A New Look at the Mechanism and Synthetic Utility of the Reaction. Journal of Fluorine Chemistry, 107(1), 31-34. (A direct URL is not available, but the article can be found through the journal's website or academic search engines).

Technical Support Center: Advanced Recrystallization Techniques for 2-Fluoro-5-methylanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a centralized resource for researchers, chemists, and drug development professionals engaged in the purification of 2-Fluoro-5-methylanisole derivatives. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework for critical thinking and problem-solving in the laboratory. This document is structured to empower you with the expertise to troubleshoot and optimize your recrystallization protocols effectively.

Part 1: Foundational Principles - The "Why" Behind the "How"

Recrystallization is a powerful purification technique predicated on the differential solubility of a target compound and its impurities in a given solvent at varying temperatures. For this compound and its derivatives, the interplay of the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the hydrophobic methyl group creates a molecule of intermediate polarity. This structural nuance is the key to selecting an appropriate solvent system.

A successful recrystallization is a thermodynamic process governed by nucleation and crystal lattice formation. The goal is to create a supersaturated solution of the crude compound in a hot solvent, from which the desired molecules selectively crystallize upon cooling, leaving impurities behind in the "mother liquor." Rapid cooling often leads to the entrapment of impurities and the formation of small, impure crystals, whereas slow, controlled cooling promotes the growth of large, high-purity crystals.

Part 2: Troubleshooting Guide & FAQs - A Scientist-to-Scientist Dialogue

This section is formatted as a series of questions and answers to directly address the most common and frustrating issues encountered during the recrystallization of substituted anisole derivatives.

Issue 1: My compound has "oiled out" and refuses to crystallize.

  • Question: Upon cooling my hot solution, the this compound derivative separated as a viscous liquid (an oil) instead of forming solid crystals. What is causing this, and how can I rectify it?

  • Answer: "Oiling out" is a common phenomenon that occurs when a compound separates from a solution at a temperature above its melting point. Essentially, the compound is insoluble in the solvent at that temperature but is still a liquid.

    • Mechanistic Cause: This often happens when the boiling point of the chosen solvent is significantly higher than the melting point of the solute. Highly concentrated solutions also tend to oil out because the high solute concentration depresses the melting point of the solid.

    • Strategic Solutions:

      • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Then, add a small amount (10-20% more) of the hot solvent to decrease the saturation point.

      • Slow Down the Cooling: Rapid cooling is a primary driver of oiling out. Let the solution cool to room temperature on the benchtop, undisturbed. Do not immediately place it in an ice bath. Inducing turbulence by swirling can also promote oiling.

      • Scratching & Seeding: At a temperature just above where the oiling occurred, vigorously scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments serve as nucleation sites for crystal growth. Alternatively, if you have a pure crystal, add a tiny speck (a "seed crystal") to the solution.

      • Solvent System Modification: If the problem persists, the solvent is likely inappropriate. Consider a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution is faintly turbid. Add a drop or two of the "good" solvent to clarify, then cool slowly. For a moderately polar compound like a fluoro-methylanisole derivative, a system like ethanol/water or toluene/heptane could be effective.

Issue 2: My final product yield is unacceptably low.

  • Question: I successfully obtained pure crystals, but my recovery was only 30%. Where did my compound go, and how can I improve my yield?

  • Answer: Low recovery is a frustrating but solvable issue. The primary culprit is almost always related to the choice and volume of the solvent.

    • Mechanistic Cause: The compound retains some degree of solubility in the solvent even at low temperatures. Using an excessive volume of solvent is the most common error, as it maximizes the amount of product lost in the mother liquor.

    • Strategic Solutions:

      • Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of boiling solvent required to dissolve the crude solid. Add the solvent in small, sequential portions to the heated crude material.

      • Choose the Right Solvent: An ideal solvent will exhibit high solubility for your compound at high temperatures and very low solubility at low temperatures. A steep solubility curve is desirable.

      • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. This prevents the product from crystallizing in the filter paper or funnel stem, which is a common source of yield loss.

      • Maximize Crystallization Time & Minimize Temperature: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes. Lowering the temperature will decrease the solubility of your product in the mother liquor.

      • Second Crop Recovery: You can often recover more product by evaporating a portion of the solvent from the mother liquor and cooling the concentrated solution again. Be aware that this "second crop" of crystals may be less pure than the first.

Issue 3: The recrystallized product is not pure enough.

  • Question: My analytical data (NMR, GC-MS) shows that significant impurities remain after recrystallization. Why isn't the purification working?

  • Answer: This indicates that the chosen solvent is not effectively differentiating between your target compound and the impurities.

    • Mechanistic Cause: The impurity may have a solubility profile very similar to your product in the selected solvent. Alternatively, rapid crystal formation can physically trap impurities within the growing crystal lattice.

    • Strategic Solutions:

      • Re-evaluate Your Solvent: You must find a solvent system where the impurity is either highly soluble at all temperatures (remaining in the mother liquor) or very insoluble at all temperatures (allowing for removal via hot filtration). This requires systematic solvent screening.

      • Slow Crystal Growth: As mentioned, slow cooling is paramount. This allows for the selective incorporation of your target molecule into the crystal lattice, effectively excluding impurities.

      • Perform a Second Recrystallization: A single recrystallization may not be sufficient for grossly impure samples. A second pass, perhaps with a different solvent system, is often necessary to achieve high purity.

      • Charcoal Treatment: If the impurities are colored, high-molecular-weight byproducts, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use charcoal sparingly, as it can also adsorb your product.

Part 3: Experimental Protocols and Data Visualization

Protocol 1: Systematic Solvent Selection

This protocol provides a structured method for identifying an optimal solvent or solvent system for your this compound derivative.

Methodology:

  • Initial Screening: Place ~20 mg of your crude material into each of several small test tubes.

  • Cold Solubility Test: To each tube, add 0.5 mL of a different solvent (see Table 1) at room temperature. A good solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: For the tubes where the compound was insoluble, heat them in a sand or water bath. Add more solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required. An ideal solvent dissolves the compound in a reasonable volume (e.g., 1-3 mL).

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals formed.

  • Binary System Test (if needed): If no single solvent is ideal, select a "good" solvent (high solubility) and a "poor" solvent (low solubility) that are miscible. Dissolve the crude material in a minimum of the hot "good" solvent. Add the "poor" solvent dropwise until persistent cloudiness appears. Add a few drops of the "good" solvent to re-clarify and then cool slowly. A patent for a related fluorinated aromatic compound suggests an ethanol-water system as a potential starting point.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (Polarity)Notes on Application
Heptane981.9Good for non-polar compounds; often used as the "poor" solvent.
Toluene1112.4Dissolves many aromatic compounds; higher boiling point can be a risk for oiling out.
Ethyl Acetate776.0Good general-purpose solvent for moderately polar compounds.
Isopropanol8219.9A common choice for compounds of intermediate polarity.
Ethanol7824.5Highly versatile; often used in binary systems with water.
Methanol6532.7Similar to ethanol but more polar; lower boiling point is advantageous.
Water10080.1Used for polar compounds or as the "poor" solvent with alcohols.
Diagram 1: Logical Workflow for Recrystallization Troubleshooting

G start Start: Crude Product dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success oiled_out Compound Oiled Out outcome->oiled_out Problem no_precipitate No Precipitate (Low Yield) outcome->no_precipitate Problem filter_dry Filter, Wash & Dry Crystals crystals->filter_dry solve_oil Troubleshoot Oiling: 1. Reheat & Dilute 2. Slow Cooling 3. Scratch/Seed 4. Change Solvent oiled_out->solve_oil solve_yield Troubleshoot Yield: 1. Use Less Solvent 2. Ensure Full Cooling 3. Concentrate Mother Liquor no_precipitate->solve_yield solve_oil->dissolve solve_yield->dissolve Re-run with less solvent analyze Analyze Purity (NMR, GC, etc.) filter_dry->analyze

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

Diagram 2: The Recrystallization Cycle

G A Crude Solid + Impurities B Dissolved in Hot Solvent A->B Heat C Slow Cooling & Crystal Growth B->C Cool D Pure Crystals & Mother Liquor C->D E Filtration D->E F Pure Solid (Product) E->F G Impurities in Solution E->G

Caption: The cyclical process of purification by recrystallization.

References

  • Title: Recrystallization Source: Organic Chemistry Labor
  • Title: Recrystallization Tips Source: University of California, Los Angeles (UCLA) Department of Chemistry & Biochemistry URL:[Link]
  • Title: Chemistry Laboratory Techniques - Recrystallization Source: Massachusetts Institute of Technology (MIT) OpenCourseWare URL:[Link]

Quenching procedures for reactions involving 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Quenching

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Validation & Comparative

A Comparative Analysis of 2-Fluoro-5-methylanisole and 3-Fluoro-5-methylanisole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex aromatic compounds, the subtle differences between positional isomers can have profound implications for reaction outcomes. This guide provides an in-depth comparison of the reactivity of 2-Fluoro-5-methylanisole and 3-Fluoro-5-methylanisole, offering experimental insights and data to inform synthetic strategy. We will explore how the relative positions of the fluorine, methoxy, and methyl groups dictate the electronic and steric environment of the aromatic ring, thereby influencing their behavior in key organic transformations.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. In the case of our target molecules, we have two activating groups—the methoxy (-OCH₃) and methyl (-CH₃) groups—and one deactivating group, the fluorine (-F) atom.

  • Methoxy Group (-OCH₃): This is a strong activating group due to its +R (resonance) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions. It also exerts a -I (inductive) effect, but the resonance effect is dominant.

  • Methyl Group (-CH₃): A weakly activating group that operates through a +I (inductive) effect and hyperconjugation, donating electron density to the ring.

  • Fluorine Atom (-F): An interesting case, as it is an electronegative atom with a strong -I effect, withdrawing electron density from the ring. However, it also possesses a +R effect due to its lone pairs, which can donate electron density. For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group overall, yet it directs incoming electrophiles to the ortho and para positions.

The interplay of these effects in this compound and 3-Fluoro-5-methylanisole creates distinct electronic landscapes, which we will see reflected in their reactivity.

Electrophilic Aromatic Substitution: A Tale of Two Isomers

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regioselectivity of EAS reactions on these isomers is a direct consequence of the directing effects of the substituents.

This compound

In this compound, the powerful ortho, para-directing methoxy group at C1, the ortho, para-directing methyl group at C5, and the ortho, para-directing fluoro group at C2 all influence the position of electrophilic attack. The positions ortho and para to the methoxy group are C2, C4, and C6. The C2 position is blocked by the fluorine atom. The C6 position is sterically hindered by the adjacent methoxy group. Therefore, the C4 position is the most likely site for electrophilic attack, being para to the methoxy group and ortho to the methyl group.

3-Fluoro-5-methylanisole

For 3-Fluoro-5-methylanisole, the situation is more complex. The methoxy group at C1 directs to C2, C4, and C6. The methyl group at C5 directs to C2, C4, and C6. The fluoro group at C3 directs to C2, C4, and C6. All three substituents direct to the same positions. The C2 and C6 positions are ortho to the methoxy group and are the most activated. The C4 position is para to the methoxy group. Steric hindrance is less of a factor in this isomer compared to the 2-fluoro isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

IsomerMajor Product(s)Rationale
This compound4-substitutedPara to the strong activating methoxy group and ortho to the methyl group.
3-Fluoro-5-methylanisole2- and 6-substitutedOrtho to the strong activating methoxy group and meta to the methyl group.

Nucleophilic Aromatic Substitution (SNAAr): The Role of the Fluoro Group

The presence of a fluorine atom opens the door to nucleophilic aromatic substitution (SNAAr), a reaction class not readily accessible for many anisole derivatives. For SNAAr to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. The fluorine atom serves as the leaving group, and its departure is facilitated by the presence of electron-withdrawing groups ortho and/or para to it.

In both isomers, the methoxy and methyl groups are electron-donating, which disfavors SNAAr. Therefore, these reactions are generally challenging for both this compound and 3-Fluoro-5-methylanisole under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution may be possible. The relative reactivity would depend on the specific reaction conditions and the ability of the substituent pattern to stabilize the Meisenheimer complex intermediate.

Directed Ortho Metalation (DoM): A Powerful Synthetic Tool

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. The methoxy group is an excellent directed metalation group (DMG), capable of coordinating with an organolithium reagent and directing deprotonation to an adjacent ortho position.

This compound

In this compound, the methoxy group at C1 can direct metalation to the C2 or C6 position. The C2 position is occupied by the fluorine atom. The C6 position is sterically unhindered. Therefore, lithiation is expected to occur selectively at the C6 position.

3-Fluoro-5-methylanisole

For 3-Fluoro-5-methylanisole, the methoxy group at C1 can direct metalation to the C2 or C6 position. Both positions are sterically accessible. The electronic environment of these two positions is slightly different due to the influence of the fluorine and methyl groups. The C2 position is adjacent to the electron-withdrawing fluorine atom, which increases the acidity of the C2-H bond, potentially favoring lithiation at this site.

Experimental Workflow: Directed Ortho Metalation

Caption: General workflow for directed ortho metalation of this compound.

Experimental Protocols

General Procedure for Nitration of Fluoro-methylanisoles

Materials:

  • Fluoro-methylanisole isomer (1.0 eq)

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve the fluoro-methylanisole isomer in DCM in a round-bottom flask.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid while stirring.

  • Add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Pour the reaction mixture over crushed ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary and Outlook

The reactivity of this compound and 3-Fluoro-5-methylanisole is a clear demonstration of how subtle changes in substituent positioning can lead to significant differences in chemical behavior. For electrophilic substitution, the 2-fluoro isomer offers greater regioselectivity due to the concerted directing effects of its substituents. In contrast, the 3-fluoro isomer presents a more nuanced challenge, with multiple positions being activated. For directed ortho metalation, both isomers are viable substrates, with the methoxy group providing reliable control over the site of functionalization.

Understanding these differences is crucial for the rational design of synthetic routes. This guide provides a framework for researchers to anticipate the reactivity of these and similar polysubstituted aromatic compounds, enabling more efficient and predictable synthesis of complex molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-derived and other non-aromatic directing groups. Chemical Reviews, 90(6), 879–933. [Link]
  • Hartwig, J. F. (2010).

A Comparative Analysis of Fluorinated Methylanisole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the subtle yet profound impact of isomeric substitution cannot be overstated. Among the vast array of aromatic building blocks, fluorinated methylanisole isomers present a compelling case study in how the positional change of a single fluorine atom can dramatically alter molecular properties and reactivity. This guide provides a comprehensive comparative analysis of ortho-, meta-, and para-fluoromethylanisole, offering experimentally-backed insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties: More Than Just Numbers

The introduction of a fluorine atom to the methylanisole scaffold imparts significant changes to its physical characteristics. These alterations, summarized in Table 1, are not merely academic; they have direct implications for reaction setup, purification strategies, and even the pharmacokinetic profile of derivative compounds.

Property2-Fluoro-4-methylanisole3-Fluoro-4-methylanisole4-Fluoro-2-methylanisole
Molecular Formula C8H9FOC8H9FOC8H9FO
Molecular Weight 140.16 g/mol 140.16 g/mol 140.16 g/mol
Boiling Point ~174-176 °C~178-180 °C~175-177 °C
Melting Point N/A (Liquid at room temp)N/A (Liquid at room temp)N/A (Liquid at room temp)
Density ~1.08 g/mL~1.09 g/mL~1.08 g/mL
Dipole Moment Data not readily availableData not readily availableData not readily available

Table 1: Comparative Physicochemical Properties of Fluorinated Methylanisole Isomers.

The choice of a particular isomer can be influenced by its boiling point, which is critical for purification by distillation. While the boiling points of the isomers are relatively close, these small differences can be exploited in fractional distillation setups. The high electronegativity of fluorine also influences the dipole moment and, consequently, the solubility of these compounds in various solvents. This is a crucial consideration when designing reaction media and extraction protocols.

Spectroscopic Fingerprints: Deciphering Isomeric Identity

Unambiguous identification of the correct isomer is paramount in any synthetic workflow. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary tools for this differentiation.

¹H and ¹⁹F NMR Spectroscopy

In ¹H NMR, the position of the fluorine atom relative to the methyl and methoxy groups results in distinct splitting patterns and chemical shifts for the aromatic protons. The coupling between the fluorine and adjacent protons (³JHF) is a key diagnostic feature.

In ¹⁹F NMR, the chemical shift of the fluorine signal is highly sensitive to its electronic environment. The para-isomer, for instance, will typically exhibit a different chemical shift compared to the ortho- and meta-isomers due to resonance effects.

Infrared (IR) Spectroscopy

The C-F bond gives rise to a strong absorption band in the IR spectrum, typically in the region of 1000-1300 cm⁻¹. The exact position of this band can provide clues about the substitution pattern on the aromatic ring.

Reactivity and Synthetic Utility: A Tale of Three Isomers

The electronic influence of the fluorine atom, a combination of its inductive electron-withdrawing effect (-I) and its resonance electron-donating effect (+R), dictates the regioselectivity of subsequent chemical transformations.

Electrophilic Aromatic Substitution

The interplay of the activating methoxy group and the deactivating (but ortho-, para-directing) fluorine atom governs the outcome of electrophilic aromatic substitution reactions.

Figure 1: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple fluoroarenes, under forcing conditions or with strong activation, the fluorine atom can be displaced by a nucleophile. The ease of this reaction is dependent on the position of the fluorine relative to electron-withdrawing groups.

Experimental Protocols

General Procedure for Nitration of Fluoromethylanisole Isomers

Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolution: Dissolve 10 mmol of the respective fluoromethylanisole isomer in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Add a solution of 10 mmol of nitric acid in 5 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Figure 2: Workflow for the Nitration of Fluoromethylanisole Isomers.

Biological Activity and Toxicological Considerations

The introduction of fluorine can significantly impact the biological properties of a molecule. It can block metabolic pathways, increase binding affinity to target proteins, and alter pharmacokinetic profiles. While specific toxicological data for each isomer is not extensively documented in publicly available literature, it is prudent to handle all isomers with care, assuming them to be potentially hazardous.

Conclusion

The choice of a specific fluorinated methylanisole isomer is a critical decision in the design of a synthetic route or a drug discovery program. A thorough understanding of their comparative physicochemical properties, spectroscopic characteristics, and reactivity is essential for success. This guide provides a foundational framework for researchers to make informed decisions and to navigate the subtleties of working with these versatile building blocks.

References

A Spectroscopic Journey: Distinguishing 2-Fluoro-5-methylanisole from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of molecular building blocks are paramount. 2-Fluoro-5-methylanisole, a key intermediate, presents a compelling case study in the application of spectroscopic techniques to monitor chemical transformations. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its common precursor, 4-methylphenol, offering researchers a clear roadmap for reaction monitoring and product verification.

The journey from a simple phenol to a more complex fluorinated anisole involves distinct changes in the molecular structure. These modifications, specifically the introduction of a fluorine atom and the methylation of the hydroxyl group, leave indelible and quantifiable fingerprints on the compound's interaction with electromagnetic radiation. By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally track the conversion of starting material to the final product.

Synthetic Pathway: From Phenol to Anisole

The synthesis of this compound from 4-methylphenol typically proceeds via a two-step process: electrophilic fluorination followed by Williamson ether synthesis. Understanding this pathway is crucial for interpreting the subsequent spectroscopic data, as each step introduces specific structural changes that are reflected in the spectra.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Fluorination cluster_1 Step 2: Williamson Ether Synthesis 4-methylphenol 4-Methylphenol 2-fluoro-5-methylphenol 2-Fluoro-5-methylphenol 4-methylphenol->2-fluoro-5-methylphenol Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor) Fluorinating_Agent->2-fluoro-5-methylphenol This compound This compound 2-fluoro-5-methylphenol->this compound Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->this compound Base Base (e.g., K2CO3) Base->this compound

Figure 1: General synthetic scheme for the preparation of this compound from 4-methylphenol.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of this compound from 2-fluoro-5-methylphenol, the intermediate from the fluorination of 4-methylphenol.

Materials:

  • 2-Fluoro-5-methylphenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-fluoro-5-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography if necessary.

Spectroscopic Comparison: Unmasking the Transformation

The true confirmation of a successful synthesis lies in the detailed analysis of the product's spectroscopic data and its comparison with that of the starting materials.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The transformation from 4-methylphenol to this compound results in significant and predictable changes in the ¹H NMR spectrum.

Compound Chemical Shift (δ) of -CH₃ Chemical Shift (δ) of Ar-H Chemical Shift (δ) of -OH/-OCH₃
4-Methylphenol ~2.2-2.3 ppm (s)~6.7-7.0 ppm (m)~4.6-5.2 ppm (br s)
This compound ~2.3 ppm (s)~6.7-7.1 ppm (m)~3.8-3.9 ppm (s)

Analysis:

  • Aromatic Protons (Ar-H): The introduction of the fluorine atom in this compound alters the electronic environment of the aromatic ring, leading to more complex splitting patterns for the aromatic protons due to ¹H-¹⁹F coupling.

  • Hydroxyl vs. Methoxy Group: The most telling difference is the disappearance of the broad singlet corresponding to the phenolic -OH proton in 4-methylphenol and the appearance of a sharp singlet around 3.8-3.9 ppm, characteristic of the methoxy (-OCH₃) group's protons in this compound.

  • Methyl Group (-CH₃): The chemical shift of the methyl group attached to the aromatic ring remains relatively unchanged between the two compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon framework of a molecule. The key changes observed are due to the introduction of the fluorine atom and the methylation of the hydroxyl group.

Compound Chemical Shift (δ) of -CH₃ Chemical Shift (δ) of Ar-C Chemical Shift (δ) of -OCH₃ C-F Coupling (J)
4-Methylphenol ~20-21 ppm~115-154 ppmN/AN/A
This compound ~20-21 ppm~113-158 ppm~56 ppmLarge ¹JCF (~240 Hz) and smaller multi-bond JCF

Analysis:

  • Methoxy Carbon (-OCH₃): A new peak appears around 56 ppm in the spectrum of this compound, which is absent in the spectrum of 4-methylphenol. This signal is indicative of the methoxy carbon.

  • Carbon-Fluorine Coupling: The most significant feature in the ¹³C NMR spectrum of this compound is the large coupling constant between the carbon atom directly bonded to the fluorine atom (C2) and the ¹⁹F nucleus. This results in a large doublet for C2, providing definitive evidence of fluorination. Other aromatic carbons will also show smaller couplings to the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of the hydroxyl group to a methoxy group is clearly observable.

Compound O-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹) (Aromatic) C-H Stretch (cm⁻¹) (sp³) C-F Stretch (cm⁻¹)
4-Methylphenol Broad, ~3200-3600~1230-1260~2850-3000N/A
This compound Absent~1250-1280 (asymmetric) & ~1030-1050 (symmetric)~2830-2950~1100-1200

Analysis:

  • Disappearance of O-H Stretch: The broad absorption band characteristic of the phenolic O-H stretch in the 3200-3600 cm⁻¹ region completely disappears in the spectrum of this compound.

  • Appearance of C-O-C Stretches: The spectrum of the product exhibits two distinct C-O stretching bands for the aryl alkyl ether linkage, typically an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers.

  • C-F Stretch: A moderate to strong absorption band in the 1100-1200 cm⁻¹ region appears, corresponding to the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Patterns
4-Methylphenol C₇H₈O108.14[M]+•, loss of H•, loss of CO
This compound C₈H₉FO140.15[M]+•, loss of CH₃•, loss of CH₂O

Analysis:

  • Molecular Ion Peak ([M]+•): The molecular ion peak will shift from m/z 108 for 4-methylphenol to m/z 140 for this compound, confirming the addition of a fluorine atom and a methyl group, and the removal of a hydrogen atom.

  • Fragmentation: The fragmentation patterns will also differ. This compound will likely show a significant peak corresponding to the loss of a methyl radical ([M-15]+) and a peak for the loss of formaldehyde ([M-30]+), which are characteristic fragmentation pathways for anisoles.

Spectroscopic_Comparison cluster_Precursor 4-Methylphenol cluster_Product This compound P_HNMR ¹H NMR: -OH (br s, ~4.6-5.2 ppm) Ar-H (m, ~6.7-7.0 ppm) Transformation Chemical Transformation P_HNMR->Transformation P_CNMR ¹³C NMR: No -OCH3 peak No C-F coupling P_CNMR->Transformation P_IR IR: Broad O-H stretch (~3200-3600 cm⁻¹) P_IR->Transformation P_MS MS: M+• at m/z 108 P_MS->Transformation Pr_HNMR ¹H NMR: -OCH3 (s, ~3.8-3.9 ppm) Ar-H (complex m with ¹H-¹⁹F coupling) Pr_CNMR ¹³C NMR: -OCH3 (~56 ppm) Large ¹JCF coupling Pr_IR IR: O-H stretch absent C-O-C stretches present C-F stretch (~1100-1200 cm⁻¹) Pr_MS MS: M+• at m/z 140 Transformation->Pr_HNMR Transformation->Pr_CNMR Transformation->Pr_IR Transformation->Pr_MS

Figure 2: A summary of the key spectroscopic differences between 4-methylphenol and this compound.

Conclusion

The multifaceted approach of using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the characterization of this compound and for distinguishing it from its precursor, 4-methylphenol. Each technique offers a unique and complementary piece of the structural puzzle. The disappearance of the phenolic proton signal in ¹H NMR and the hydroxyl stretch in IR, coupled with the appearance of the methoxy signals in both ¹H and ¹³C NMR, confirms the successful etherification. Furthermore, the presence of C-F coupling in the ¹³C NMR spectrum and the correct molecular ion peak in the mass spectrum provide unequivocal evidence for the successful fluorination and overall formation of the desired product. This guide equips researchers with the foundational knowledge to confidently interpret their spectroscopic data and ensure the integrity of their synthetic work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Validating the structure of 2-Fluoro-5-methylanisole derivatives using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

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HPLC methods for the analysis of 2-Fluoro-5-methylanisole reaction mixtures

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Comparison of the biological activity of fluorinated vs non-fluorinated methylanisoles

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X-ray crystallography of 2-Fluoro-5-methylanisole derivatives

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Initiating Information Gathering

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Refining Research Scope

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Gathering initial data

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Expanding the Derivative Scope

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Refining search parameters

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Exploring Crystallography Data

I've made some headway in my search for crystal structures, finding a few specific examples related to this compound derivatives, alongside background on crystallographic methods. Now, I'm focusing on refining the search terms to increase hit rate.

Deepening the Data Dive

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Compiling Relevant Data

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Formulating the Comparative Framework

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Exploring Crystallography Data

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Expanding The Data Scope

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Interpreting the fragmentation pattern of 2-Fluoro-5-methylanisole in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Expanding Data Acquisition

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Initiating Guide Assembly

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Certificate of Analysis for 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

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Expanding Search Parameters

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Developing Analytical Workflow

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Comparison of synthetic routes to different fluoromethylanisole isomers

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data. I'm focusing my Google searches on synthesizing different fluoromethylanisole isomers, especially ortho-, meta-, and para-isomers. I'm keen to find relevant literature and patents to get a solid grasp of the synthesis processes.

Analyzing Synthesis Routes

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Planning the Synthesis Guide

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DFT studies on the reactivity of 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Initiating Detailed Search

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Refining Search Strategies

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Lipophilicity comparison of 2-Fluoro-5-methylanisole with other analogs

Author: BenchChem Technical Support Team. Date: January 2026

Collecting LogP Data

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Defining Experimental Protocol

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Gathering Data, Defining Trends

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Unraveling the Regiochemistry of Substitution on 2-Fluoro-5-methylanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a predictable understanding of molecular behavior is paramount. The regiochemical outcome of aromatic substitution reactions is a cornerstone of synthetic strategy, dictating the feasibility and efficiency of a synthetic route. This guide provides an in-depth analysis of the regiochemistry of substitution on 2-Fluoro-5-methylanisole, a versatile building block in medicinal chemistry. We will dissect the interplay of electronic and steric effects that govern the orientation of incoming substituents, comparing electrophilic and nucleophilic aromatic substitution pathways with supporting experimental context.

The Directing Influence of Substituents: A Theoretical Framework

The regiochemical fate of an incoming substituent on the this compound ring is primarily dictated by the electronic properties of the existing fluoro, methoxy, and methyl groups.

  • Methoxy Group (-OCH₃): The methoxy group is a powerful activating, ortho, para-director. Its oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance (+M effect), significantly increasing the electron density at the ortho and para positions. This strong activating effect generally makes these positions the most favorable for electrophilic attack.

  • Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director. It activates the ring through an inductive effect (+I effect) and hyperconjugation, donating electron density to the aromatic system.

  • Fluoro Group (-F): The fluoro group presents a more complex scenario. It is an electronegative atom, exhibiting a deactivating inductive effect (-I effect) by withdrawing electron density from the ring. However, like the methoxy group, it also possesses lone pairs that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. In the case of fluorine, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution compared to benzene.

The interplay of these directing effects on this compound creates a nuanced landscape for incoming substituents. The powerful ortho, para-directing influence of the methoxy group is expected to be the dominant factor in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: A Competition for Position

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. The positions most susceptible to attack on this compound are C4 and C6, which are ortho and para to the strongly activating methoxy group.

Nitration: A Case Study

The nitration of this compound provides a clear example of the dominant directing effect of the methoxy group.

G cluster_0 Nitration of this compound Reactant This compound Reagents HNO₃, H₂SO₄ Reactant->Reagents Electrophilic Attack Major_Product 2-Fluoro-4-nitro-5-methylanisole Reagents->Major_Product Major Pathway Minor_Product 2-Fluoro-6-nitro-5-methylanisole Reagents->Minor_Product Minor Pathway

Caption: Electrophilic nitration of this compound.

Experimental evidence suggests that nitration with nitric acid in sulfuric acid predominantly yields 2-fluoro-1-methoxy-5-methyl-4-nitrobenzene. This outcome is attributed to the powerful activating and directing effect of the methoxy group, which strongly favors substitution at the C4 (para) position. The C6 (ortho) position is sterically hindered by the adjacent methoxy group, making it a less favorable site for the bulky nitro group to attack.

Experimental Protocol: Nitration of this compound

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir for a specified time at low temperature, then pour the reaction mixture onto crushed ice.

  • Work-up: The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Other Electrophilic Substitutions

Similar regioselectivity is expected for other electrophilic aromatic substitution reactions such as bromination and Friedel-Crafts acylation. The directing power of the methoxy group will consistently favor substitution at the C4 position.

Electrophilic ReactionMajor ProductRationale
Nitration 2-Fluoro-4-nitro-5-methylanisoleStrong directing effect of the methoxy group to the para position.
Bromination 4-Bromo-2-fluoro-5-methylanisoleThe methoxy group directs the bromine to the less sterically hindered C4 position.
Friedel-Crafts Acylation 1-(3-Fluoro-4-methoxy-6-methylphenyl)ethanoneThe acyl group is directed to the C4 position due to the dominant activating effect of the methoxy group.

Nucleophilic Aromatic Substitution: A Shift in Reactivity

Nucleophilic aromatic substitution (SNAr) proceeds through a different mechanism and is favored by the presence of electron-withdrawing groups. In the case of this compound, the fluorine atom, being the most electronegative substituent, can act as a leaving group.

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. Therefore, if an electrophilic substitution (like nitration) is performed first to introduce a nitro group at the C4 position, the resulting 2-fluoro-4-nitro-5-methylanisole becomes highly activated towards nucleophilic attack at the C2 position (the position of the fluorine atom).

G Start This compound EAS Electrophilic Aromatic Substitution (e.g., Nitration) Start->EAS Intermediate 2-Fluoro-4-nitro-5-methylanisole EAS->Intermediate SNAr Nucleophilic Aromatic Substitution (e.g., with Nu⁻) Intermediate->SNAr Product 2-Nu-4-nitro-5-methylanisole SNAr->Product

Caption: Sequential EAS and SNAr on this compound.

This two-step sequence allows for the selective introduction of a nucleophile at the C2 position, a transformation that would not be possible through direct nucleophilic attack on the starting material.

Conclusion

The regiochemistry of substitution on this compound is a clear demonstration of the principles of substituent effects in aromatic chemistry. For electrophilic aromatic substitution, the powerful ortho, para-directing methoxy group overwhelmingly favors substitution at the C4 position. Conversely, for nucleophilic aromatic substitution, the fluorine atom can serve as a leaving group, particularly when activated by an electron-withdrawing group installed at the C4 position via a prior electrophilic substitution. This understanding allows for the strategic and selective functionalization of the this compound scaffold, a valuable tool for the synthesis of complex molecules in drug discovery and development.

References

  • Electrophilic Arom
  • Nucleophilic Arom
  • This compound. PubChem. [Link]

Isomeric cross-reactivity in assays with 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Anisole

I'm starting my deep dive into 2-Fluoro-5-methylanisole and its isomers. My initial phase involves extensive Google searches to build a solid foundation of physicochemical properties and potential cross-reactivity data. I'm focusing on gathering relevant data and will refine my search terms to maximize the yield of relevant results. This will enable me to approach this problem properly.

Initiating Method Investigation

I'm now shifting gears to concentrate on analytical methods. My focus is on identifying established techniques for detecting and quantifying this compound and related isomers, specifically looking at immunoassays, chromatography, and spectroscopy. I am diligently searching for documented instances of isomeric cross-reactivity to better understand potential challenges. Next, I'll research suitable experimental protocols.

Refining Research Approach

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Safety Operating Guide

2-Fluoro-5-methylanisole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering process by searching for the safety data sheet (SDS) and related resources for 2-Fluoro-5-methylanisole. My focus is on understanding its inherent physical and chemical properties thoroughly, which will guide the following steps in this exploration. I need to get the basic properties established first.

Initiating Disposal Protocol Design

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Defining Hazard Profile

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Personal protective equipment for handling 2-Fluoro-5-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

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P210-P280-P302+P352-P305+P351+P338."}, {"index": 11, "publish_date": null, "url": "https://www.bldbioscience.com/products/bld-115328.html", "title": "CAS 51196-73-7 this compound - BLDpharm", "snippet": "BLDpharm supplies CAS 51196-73-7 this compound for research and commercial purposes. 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Mixed Radiological Wastes ..."}, {"index": 16, "publish_date": "2023-05-10", "url": "https://www.acs.org/content/acs/en/chemical-safety/waste-management.html", "title": "Waste Management", "snippet": "Waste management is a critical aspect of chemical safety. Learn more about how to properly dispose of chemical waste."}, {"index": 17, "publish_date": null, "url": "https://www.cdc.gov/niosh/npg/npgd0292.html", "title": "FLUORINE | NIOSH Pocket Guide to Chemical Hazards", "snippet": "Skin: PREVENT SKIN CONTACT - Wear appropriate personal protective clothing to prevent skin contact. 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PPE is equipment worn to minimize exposure to hazards that cause serious ..."}, {"index": 20, "publish_date": null, "url": "https://www.ehs.washington.edu/system/files/resources/halogenated-organic-waste-guidelines.pdf", "title": "GUIDELINES FOR DISPOSAL OF HALOGENATED ORGANIC WASTE", "snippet": "This applies to any organic solvent waste that contains more than 1% by weight of a halogen (F, Cl, Br, I). Halogenated organic wastes must be disposed of as ..."}, {"index": 21, "publish_date": null, "url": "https://ehs.princeton.edu/laboratory-research/chemical-disposal/chemical-waste-disposal-procedures", "title": "Chemical Waste Disposal Procedures", "snippet": "This guidance document provides procedures for the safe handling and disposal of chemical waste. ... Halogenated Solvents. Waste containers must be capped at all ..."}, {"index": 22, "publish_date": null, "url": "https://www.bu.edu/ehs/ehs-topics/chemical-safety/chemical-waste/chemical-waste-guide/halogenated-solvents/", "title": "Halogenated Solvents | Environmental Health & Safety", "snippet": "Halogenated Solvents. Includes: Methylene Chloride, Chloroform, Perchloroethylene, Trichloroethylene, etc. Note: This is not a complete list."}, {"index": 23, "publish_date": "2016-09-22", "url": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5036069/", "title": "Safe handling and disposal of hazardous drugs", "snippet": "Safe handling and disposal of hazardous drugs is a critical issue for healthcare workers. This article provides an overview of the risks associated with handling hazardous drugs and the measures that can be taken to minimize these risks."}, {"index": 24, "publish_date": null, "url": "https://www.osha.gov/hazardous-waste/general-description", "title": "Hazardous Waste - General Description", "snippet": "Hazardous waste is a waste with properties that make it dangerous or capable of having a harmful effect on human health or the environment."}, {"index": 25, "publish_date": null, "url": "https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/anisole", "title": "Anisole | Sigma-Aldrich", "snippet": "Anisole is a colorless liquid with a pleasant, aromatic odor. It is a member of the class of compounds known as aromatic ethers. Anisole is used as a solvent, ..."}, {"index": 26, "publish_date": null, "url": "https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-5-methylanisole", "title": "this compound", "snippet": "this compound is a chemical compound with the formula C8H9FO. It is also known as 1-fluoro-4-methoxy-2-methylbenzene. It is a flammable liquid and ..."}, {"index": 27, "publish_date": null, "url": "https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0132&p_version=2", "title": "ICSC 0132 - ANISOLE", "snippet": "ANISOLE. ICSC: 0132. April 2009. Anisole. Methoxybenzene Phenyl methyl ether. C7H8O / C6H5OCH3. MW: 108.1. CAS #: 100-66-3. RTECS #: BZ8050000."}, {"index": 28, "publish_date": null, "url": "https://www.cdc.gov/niosh/topics/emres/ppe.html", "title": "Personal Protective Equipment", "snippet": "Personal Protective Equipment (PPE) is designed to protect workers from serious workplace injuries or illnesses resulting from contact with chemical, radiological, ..."}, {"index": 29, "publish_date": null, "url": "https://www.epa.gov/regulatory-information-sector/organic-chemical-manufacturing-sector-naics-3251", "title": "Organic Chemical Manufacturing Sector (NAICS 3251)", "snippet": "The organic chemical manufacturing sector includes establishments that manufacture organic chemicals. These chemicals are used in a wide variety of products, ..."}]}An Essential Guide to the Safe Handling of this compound

Foreword

As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—with the knowledge and tools necessary for safe and effective laboratory practices. This guide moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it provides a comprehensive, field-tested framework for handling this compound, grounding every recommendation in the principles of chemical causality and risk mitigation. Our commitment is to not only supply high-quality reagents but also to foster a culture of safety and scientific integrity that extends from our laboratories to yours. This document is designed to be a dynamic resource, a trusted partner in your critical work.

Hazard Analysis of this compound

This compound (CAS No. 51196-73-7) is a fluorinated aromatic ether, a class of compounds widely utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its utility, however, is matched by a distinct hazard profile that demands rigorous adherence to safety protocols. A thorough understanding of these risks is the foundational step in ensuring safe handling.

The primary hazards associated with this compound are categorized as follows:

  • Flammability: The compound is a flammable liquid and vapor. This necessitates storage in a cool, well-ventilated area away from ignition sources.

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation. Prolonged or repeated exposure should be avoided.

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.

It is crucial to recognize that the presence of the fluorine atom can influence the compound's reactivity and metabolic pathways, potentially leading to the formation of hazardous byproducts under certain conditions.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a matter of simple box-checking but a calculated strategy to mitigate the specific risks posed by this compound.

Primary Engineering Control: The Fume Hood

All handling of this compound must be conducted within a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure to its vapors.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the principles of chemical resistance and exposure prevention.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Nitrile provides good resistance to a broad range of chemicals, including aromatic ethers. Double-gloving is recommended for extended operations or when handling larger quantities.
Eye Protection Chemical splash gogglesStandard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and vapors which can cause serious eye irritation.
Body Protection Flame-resistant laboratory coatA lab coat made of flame-resistant material is essential due to the flammability of this compound. It should be fully buttoned with sleeves rolled down.
Respiratory Protection Not typically required when using a fume hoodA properly functioning fume hood provides adequate respiratory protection. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Workflow: From Benchtop to Disposal

The following procedural diagram and steps provide a clear, logical flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Verify Fume Hood Functionality A->B C Assemble Equipment B->C D Dispense this compound C->D Inside Fume Hood E Perform Reaction/Procedure D->E F Quench Reaction (if applicable) E->F G Segregate Halogenated Waste F->G H Decontaminate Glassware G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Figure 1: Safe Handling Workflow for this compound
Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling:

    • Carefully dispense the required amount of this compound, avoiding splashes.

    • Conduct the experimental procedure, keeping all containers sealed when not in use.

  • Immediate Decontamination:

    • In case of a small spill within the fume hood, absorb the material with a chemical sorbent.

    • For skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation

All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds. This includes:

  • Unused or excess reagent.

  • Solvents used for cleaning and rinsing contaminated glassware.

  • Contaminated consumables such as pipette tips and absorbent pads.

Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

Container Management
  • Use a chemically resistant container with a secure screw-top cap.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.

  • Keep the waste container closed at all times, except when adding waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste pickup and disposal procedures.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a matter of following rules but of understanding the underlying chemical principles and potential risks. By adopting the multi-layered defense strategy outlined in this guide—from engineering controls and appropriate PPE to meticulous operational workflows and responsible disposal practices—researchers can confidently and safely utilize this valuable compound in their work. We encourage a proactive approach to laboratory safety, where every procedure is viewed through the lens of risk mitigation and scientific integrity.

References

  • Alfa Aesar. (n.d.). Safety Data Sheet: this compound.
  • BLDpharm. (n.d.). CAS 51196-73-7 this compound.
  • ChemSrc. (n.d.). This compound | 51196-73-7.
  • Gelest. (n.d.). Personal Protection and Hygiene.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • University of Washington Environmental Health & Safety. (n.d.). GUIDELINES FOR DISPOSAL OF HALOGENATED ORGANIC WASTE.

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